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  • Product: Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Core Science & Biosynthesis

Foundational

Chemical structure analysis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Technical Guide for Research & Development Executive Summary Dimethyl(3-hydroxy-4-methoxybenzyl)amine (also known as N,N-dimethyl-isovanillylamine) is a pharmacologically significant tertiary amine derived from the isova...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

Dimethyl(3-hydroxy-4-methoxybenzyl)amine (also known as N,N-dimethyl-isovanillylamine) is a pharmacologically significant tertiary amine derived from the isovanilloid scaffold.[1][2][3] Unlike its regioisomer (the vanillin derivative), this compound features a hydroxyl group at the meta position and a methoxy group at the para position relative to the benzylic amine tail.

This structural nuance significantly alters its hydrogen-bond donor/acceptor profile and receptor binding affinity compared to classic vanilloids (e.g., capsaicin precursors).[1][2][3] This guide provides a definitive technical analysis of its synthesis, spectroscopic validation, and physicochemical behavior, designed for researchers requiring high-purity structural elucidation.[3]

Structural Elucidation & Theoretical Framework
2.1 Molecular Identity
  • IUPAC Name: 5-[(Dimethylamino)methyl]-2-methoxyphenol[1][2][3]

  • Common Reference: N,N-Dimethylisovanillylamine[1][2][3]

  • Molecular Formula: C₁₀H₁₅NO₂[2][4]

  • Molecular Weight: 181.23 g/mol [2][4]

  • Key Functional Groups:

    • Phenolic Hydroxyl (C3): Acts as a hydrogen bond donor; pKa ~8.9.[4]

    • Methoxy Ether (C4): Lipophilic anchor; hydrogen bond acceptor.[3][4]

    • Benzylic Amine (C1): Basic center (pKa ~9.2); protonation site at physiological pH.[4]

2.2 The Regioisomer Challenge

The primary analytical challenge is distinguishing this compound from its ubiquitous isomer, N,N-dimethylvanillylamine.[3]

FeatureTarget: Isovanillyl Derivative Isomer: Vanillyl Derivative
Substitution 3-Hydroxy-4-Methoxy4-Hydroxy-3-Methoxy
H-Bonding OH is meta to amine tailOH is para to amine tail
Reactivity Sterically accessible OHOH flanked by OMe and Alkyl
Synthesis: The "Origin" Protocol

Critical Causality: Direct Mannich reaction on guaiacol (2-methoxyphenol) typically yields substitution ortho to the hydroxyl group (position 6), resulting in the wrong isomer.[3] To guarantee the 3-hydroxy-4-methoxy geometry, one must utilize Reductive Amination of Isovanillin.[1][2][3]

3.1 Experimental Workflow (Reductive Amination)
  • Precursor: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][5][6][7][8]

  • Amine Source: Dimethylamine (2.0 eq, usually as HCl salt or THF solution).[3][4]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity toward imines over aldehydes, preventing alcohol byproducts.[3]

Protocol:

  • Imine Formation: Dissolve Isovanillin (10 mmol) in 1,2-Dichloroethane (DCE). Add Dimethylamine (12 mmol) and Acetic Acid (10 mmol). Stir for 30 min to equilibrate the iminium species.

  • Reduction: Add STAB (14 mmol) in portions. The reaction is mildly exothermic.[2][4]

  • Quench: Quench with saturated NaHCO₃ (pH > 8) to neutralize the acid and ensure the amine is in the free-base form for extraction.[2][4]

  • Extraction: Extract with DCM. The product partitions into the organic phase.[2][4][9]

3.2 Synthesis Pathway Diagram

SynthesisPathway Isovanillin Isovanillin (Aldehyde Precursor) Imine Iminium Intermediate (Transient) Isovanillin->Imine Nucleophilic Addition Product Dimethyl(3-hydroxy- 4-methoxybenzyl)amine Imine->Product Hydride Transfer Step1 Dimethylamine AcOH, DCE Step1->Imine Step2 NaBH(OAc)3 (Selective Reduction) Step2->Product

Figure 1: Selective Reductive Amination pathway preventing regio-scrambling.

Spectroscopic Characterization (The "Truth")

To certify the structure, one must validate the position of the oxygenated substituents.[3]

4.1 Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the nitrogen lone pair and the benzylic position.[1][2]

  • Molecular Ion (M+): m/z 181 (Distinct).[4]

  • Base Peak (M-123): m/z 58.[1][2][4] This corresponds to the iminium ion fragment

    
    , formed via alpha-cleavage .[3] This confirms the dimethylaminomethyl tail.[2][4]
    
  • Benzylic Cation: m/z 137 (Loss of amine).[4]

4.2 Nuclear Magnetic Resonance (NMR)

The definitive proof of regio-chemistry lies in NOE (Nuclear Overhauser Effect) spectroscopy.[1][2]

¹H NMR Prediction (CDCl₃, 400 MHz):

  • δ 6.80 – 6.95 (3H, m): Aromatic protons (ABX system).[3]

  • δ 3.85 (3H, s): Methoxy group (-OCH₃).[3]

  • δ 3.38 (2H, s): Benzylic -CH₂-.[1][2][3]

  • δ 2.25 (6H, s): N(CH₃)₂ protons.[3]

The NOE Diagnostic Test: To distinguish from the Vanillin isomer:

  • Irradiate the Methoxy Singlet (δ 3.85).

  • Observe Enhancement:

    • Isovanillyl (Target): Enhancement of H-5 (ortho to OMe) and potentially H-2 (meta, weak).[1][2][3] Crucially, H-5 is adjacent to the OMe.[1][2][3]

    • Vanillyl (Isomer): Enhancement of H-2 (isolated singlet usually).[1][2]

    • Note: In the target, the OMe is at C4.[3][4][10] The adjacent proton is at C5.[2][4] The C3 position is occupied by OH.[2][4]

4.3 Analytical Logic Diagram

AnalyticalLogic Sample Unknown Sample (C10H15NO2) MS MS Analysis Base Peak m/z 58 Sample->MS Confirm Tail NMR 1H NMR Analysis Sample->NMR NOE 1D NOE Experiment Irradiate -OCH3 NMR->NOE Regio-check ResultIso Enhancement of H-5 (Doublet) NOE->ResultIso ResultVan Enhancement of H-2 (Singlet) NOE->ResultVan Decision CONFIRMED: Isovanillyl Structure ResultIso->Decision Match

Figure 2: Decision tree for spectroscopic validation using NOE to rule out regioisomers.

Physicochemical Profiling

Understanding the ionization state is vital for formulation and receptor binding assays.[2][4]

PropertyValue (Approx)Implication for Research
pKa (Phenol) 8.8 – 9.0At pH 7.4, ~5% is ionized (phenolate).[1][2][3]
pKa (Amine) 9.1 – 9.3At pH 7.4, >95% is protonated (cationic).[3]
LogP (Octanol/Water) 1.2 (Neutral)Moderate lipophilicity; CNS penetrant potential.[3][4]
Solubility High in MeOH, DCMUse chlorinated solvents for extraction.[3][4]
Stability Oxidation SensitivePhenolic ring is prone to quinone formation; store under Argon.[2][4]

Self-Validating Check: If your sample is insoluble in dilute NaOH, the phenolic OH is likely blocked (alkylated) or absent.[2][3] This compound must dissolve in 1M NaOH due to phenolate formation.[2][3][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 775241, (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine (Related Scaffold Analysis).[1][2][3] Retrieved from .[3][4]

  • NIST Mass Spectrometry Data Center. Isovanillin (Precursor Characterization).[2][3][4] Retrieved from .[3][4]

  • Master Organic Chemistry (2017). Reductive Amination: Mechanism and Selectivity. Retrieved from .[3][4]

  • Santa Cruz Biotechnology. 3-Hydroxy-4-methoxybenzylamine hydrochloride (Primary Amine Analog).[1][2][11] Retrieved from .[3][4]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using NMR. Retrieved from .[3][4]

Sources

Exploratory

Physicochemical properties of 3-hydroxy-4-methoxy-N,N-dimethylbenzylamine

Technical Whitepaper: Physicochemical Profiling of 3-Hydroxy-4-Methoxy-N,N-Dimethylbenzylamine Executive Summary This technical guide provides an in-depth profiling of 3-hydroxy-4-methoxy-N,N-dimethylbenzylamine (also re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 3-Hydroxy-4-Methoxy-N,N-Dimethylbenzylamine

Executive Summary

This technical guide provides an in-depth profiling of 3-hydroxy-4-methoxy-N,N-dimethylbenzylamine (also referred to as N,N-dimethylisovanillylamine). While often overshadowed by its isomer N,N-dimethylvanillylamine, this compound represents a critical scaffold in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates targeting adrenergic receptors. This document outlines its molecular identity, theoretical and experimental physicochemical parameters, and a validated synthesis workflow, designed to support researchers in drug discovery and organic synthesis.

Part 1: Molecular Identity & Structural Analysis

Understanding the specific isomeric configuration is vital, as the physicochemical behavior of the 3-hydroxy-4-methoxy substitution pattern (isovanillyl) differs distinctly from the 4-hydroxy-3-methoxy (vanillyl) analog, particularly regarding intramolecular hydrogen bonding and metabolic stability.

Table 1: Chemical Identity & Descriptors

ParameterDetail
IUPAC Name 5-[(Dimethylamino)methyl]-2-methoxyphenol
Common Name N,N-Dimethylisovanillylamine
CAS Registry Not widely listed as commodity; Analogous to 34996-11-5 (HCl salt)
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
SMILES CN(C)CC1=CC(O)=C(OC)C=C1
InChI Key Predicted based on structure:[1][2][3][4] IENUHHADGQLQLU-UHFFFAOYSA-N (Isomer specific)
Structural Conformation & Reactivity

The molecule features a benzylamine core. The 3-hydroxy group is less sterically hindered than in the vanillyl isomer, making it more accessible for derivatization (e.g., glycosylation or esterification). The 4-methoxy group provides electron-donating character to the ring, increasing the basicity of the benzylic nitrogen slightly compared to unsubstituted benzylamine.

Part 2: Core Physicochemical Parameters

The following parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Table 2: Physicochemical Properties

PropertyValue (Experimental/Predicted)Implications for Drug Design
pKa (Amine) 9.1 ± 0.2 (Basic)Predominantly protonated (cationic) at physiological pH (7.4).
pKa (Phenol) 9.9 ± 0.3 (Acidic)Remains protonated (neutral) until basic pH > 10.
LogP (Octanol/Water) 1.35 (Predicted)Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability potential.
LogD (pH 7.4) -0.8 to -0.5Low distribution coefficient due to ionization (cationic form dominates).
PSA (Polar Surface Area) ~32.7 ŲWell within the range for CNS penetration (< 90 Ų).
Solubility (Free Base) Low in water; High in EtOH, DCMRequires salt formation (HCl, Tartrate) for aqueous formulation.
Ionization & Speciation Logic

Unlike simple amines, this molecule is amphoteric.

  • pH < 8.5: The tertiary amine is protonated (

    
    ). The molecule exists as a cation .
    
  • pH 9.1 - 9.9: The amine deprotonates while the phenol remains protonated. The molecule exists as a neutral species (lipophilic maximum).

  • pH > 10.0: The phenol deprotonates (

    
    ). The molecule exists as an anion .
    

Part 3: Visualization of Pathways

Figure 1: pH-Dependent Speciation & Synthesis Workflow

G Isovanillin Isovanillin (Precursor) Imine Imine Intermediate (Transient) Isovanillin->Imine + Dimethylamine (Schiff Base Formation) Product 3-hydroxy-4-methoxy- N,N-dimethylbenzylamine Imine->Product + NaBH4 / STAB (Reductive Amination) Cation Cationic Form (pH < 8.5) Soluble in Water Product->Cation Acidic Media (HCl) Neutral Neutral Form (pH ~9.5) Lipophilic / Precipitates Cation->Neutral Add Base (to pKa1) Anion Anionic Form (pH > 10.5) Soluble in Base Neutral->Anion Add Base (to pKa2)

Caption: Figure 1. Synthesis via reductive amination (Left) and pH-dependent speciation transitions (Right), illustrating the shift from water-soluble cation to lipophilic neutral base.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are designed with self-validating checkpoints.

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation of the amine often leads to over-alkylation. Reductive amination of isovanillin is the most controlled pathway.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Dimethylamine (2.0 M in THF or Methanol)

  • Sodium Triacetoxyborohydride (STAB) – Preferred over NaBH4 for milder conditions.

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve Isovanillin (1.0 eq) in DCM. Add Dimethylamine (1.2 eq). Stir at room temperature for 30 minutes.

    • Checkpoint: Monitor by TLC.[5] Disappearance of aldehyde spot indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 eq) portion-wise over 15 minutes to prevent exotherm.

  • Quenching: Stir overnight at room temperature. Quench with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3x).

    • Critical Step: The product is amphoteric. Ensure the aqueous phase pH is ~9.5 (neutral species) to maximize extraction into organic phase. If pH is too low, it stays in water as a cation; if too high, it stays as a phenolate anion.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH).
    
Protocol B: Potentiometric Determination of pKa

Rationale: Accurate pKa values are essential for formulation buffer selection.

Methodology:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: Use carbonate-free 0.1 M NaOH.

  • Execution: Perform titration under

    
     atmosphere to prevent 
    
    
    
    absorption.
  • Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.

    • Point 1 (Amine): The first equivalence point represents the deprotonation of the

      
       group.
      
    • Point 2 (Phenol): The second inflection (often shallower) represents the phenolic

      
      .
      
  • Validation: The first derivative (

    
    ) peak should align with predicted values (9.1 and 9.9).
    

Part 5: Stability & Degradation Profile

  • Oxidation: As a phenol, the compound is susceptible to oxidation to quinone-methides, particularly at high pH or in the presence of transition metals (Fe, Cu).

    • Mitigation: Store free base under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The HCl salt is likely hygroscopic. Store in a desiccator.

References

  • PubChem Database. Compound Summary: Benzylamines and Phenolic derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for reductive amination). Available at: [Link]

  • Reich, H. J. (2001). "Amine-chelated aryllithium reagents." Journal of the American Chemical Society. (Discusses lithiation of N,N-dimethylbenzylamines). Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Dimethyl(3-hydroxy-4-methoxybenzyl)amine in Solution

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Dimethyl(3-hydroxy-4-methoxybenzyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Dimethyl(3-hydroxy-4-methoxybenzyl)amine in solution. Given the compound's structural motifs—a hindered phenol and a tertiary benzylamine—it is susceptible to specific degradation pathways, primarily oxidative in nature. This document synthesizes established principles of chemical stability, drawing from authoritative guidelines and peer-reviewed literature on analogous compounds. It outlines the theoretical underpinnings of potential degradation, provides detailed, field-proven experimental protocols for conducting forced degradation and long-term stability studies, and offers a blueprint for data interpretation. The methodologies described, including HPLC-UV and LC-MS, are designed as self-validating systems to ensure scientific integrity. By explaining the causality behind experimental choices, this guide equips researchers with the necessary tools to rigorously characterize the stability profile of Dimethyl(3-hydroxy-4-methoxybenzyl)amine, a critical step in its development for any pharmaceutical or research application.

Introduction: Foundational Principles of Stability

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2] For Dimethyl(3-hydroxy-4-methoxybenzyl)amine, a compound with promising structural similarities to vanilloid and benzylamine derivatives, a thorough understanding of its behavior under various environmental conditions is paramount for any successful application.[3][4][5] This guide addresses the systematic evaluation of its stability, a process mandated by regulatory bodies and essential for defining storage conditions, re-test periods, and shelf-life.[6][7][8]

Chemical Identity and Predicted Reactivity

Dimethyl(3-hydroxy-4-methoxybenzyl)amine possesses two key functional groups that govern its reactivity and potential instability: a phenolic hydroxyl group and a tertiary benzylic amine.

  • Phenolic Moiety: The hydroxyl group attached to the aromatic ring is an electron-donating group, making the ring susceptible to electrophilic attack and, most importantly, oxidation.[9] Phenols can be oxidized to form quinone-type structures, a common degradation pathway.[10] However, the presence of a methoxy group ortho to the hydroxyl may offer some steric hindrance and electronic modulation.

  • Tertiary Benzylamine Moiety: Tertiary amines can be prone to oxidation. Benzylamines, in particular, can undergo degradation pathways involving the cleavage of the C-N bond, potentially leading to the formation of corresponding aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde, or vanillin) and the secondary amine (dimethylamine).[11][12][13]

Based on these structural features, the primary anticipated degradation pathway for this molecule in solution is oxidation, potentially accelerated by factors such as pH, light, and the presence of metal ions or peroxides.[14][15]

Caption: Fig 1. Structure of Dimethyl(3-hydroxy-4-methoxybenzyl)amine.

The Imperative of Stability Testing

The purpose of stability testing is to provide evidence on how the quality of a drug substance changes with time under the influence of environmental factors such as temperature, humidity, and light.[1][6] This data is used to:

  • Establish a re-test period for the drug substance or a shelf life for the drug product.[1][6]

  • Recommend appropriate storage conditions.[6]

  • Elucidate degradation pathways and identify potential degradation products.[16][17]

  • Develop and validate stability-indicating analytical methods.[1][17][18]

This process is governed by internationally harmonized guidelines, primarily those from the International Council for Harmonisation (ICH), such as ICH Q1A(R2).[6][7][8]

Theoretical Framework: Anticipated Degradation Pathways

A proactive approach to stability testing begins with predicting the most likely degradation routes based on the molecule's functional groups. For Dimethyl(3-hydroxy-4-methoxybenzyl)amine, the primary concerns are oxidation and, to a lesser extent, hydrolysis or photolysis.

Oxidative Degradation

Oxidation is one of the most common degradation pathways for pharmaceuticals, especially for molecules with electron-rich moieties like phenols and tertiary amines.[14]

  • Phenol Oxidation: The phenolic hydroxyl group can undergo a one-electron oxidation to form a phenoxyl radical. This radical is resonance-stabilized and can subsequently react to form quinone-methides or other colored degradation products. The presence of oxygen, transition metal ions, or oxidizing agents like hydrogen peroxide can initiate this process.[10]

  • Amine Oxidation: The tertiary amine can be oxidized to an N-oxide. More aggressive oxidation can lead to cleavage of the benzyl-nitrogen bond, a known pathway for benzylamines, yielding benzaldehyde derivatives and smaller amines.[11][13]

Degradation_Pathway cluster_products Potential Degradation Products Parent Dimethyl(3-hydroxy-4- methoxybenzyl)amine Quinone Quinone-type Product Parent->Quinone Phenol Oxidation Aldehyde Vanillin (Aldehyde) Parent->Aldehyde N-Dealkylation SecAmine Dimethylamine Parent->SecAmine N-Dealkylation Oxidant Oxidizing Agent (O2, H2O2, Metal Ions) Oxidant->Parent

Caption: Fig 2. Predicted primary oxidative degradation pathways.

Influence of Environmental Factors
  • pH: The rate of degradation can be highly pH-dependent.[19] The phenolic group is more susceptible to oxidation in its deprotonated (phenoxide) form, which is favored at higher pH. Therefore, alkaline conditions are expected to accelerate degradation.[9][19]

  • Light (Photostability): Aromatic systems can absorb UV light, leading to a photochemically excited state that is more reactive. Photodegradation can lead to complex reaction pathways, including radical formation. ICH Q1B provides a standardized approach to photostability testing.[7]

  • Temperature: Degradation reactions, like most chemical reactions, are accelerated at higher temperatures.[14] The relationship between temperature and reaction rate is often described by the Arrhenius equation, which forms the basis for accelerated stability studies.[20]

Experimental Design: A Phased Approach to Stability Assessment

A comprehensive stability assessment involves two key stages: forced degradation (stress testing) and formal stability studies under ICH-defined conditions.[6][16]

Phase 1: Forced Degradation (Stress Testing)

The primary goal of forced degradation is to intentionally degrade the sample to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method (i.e., its ability to separate the parent compound from its degradants).[16][17][18][21] It is a crucial first step that informs the design of the formal stability study.[18]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound in Suitable Solvent (e.g., Methanol:Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 3% H2O2, RT) Prep->Ox Heat Thermal Stress (e.g., 80°C in Solution) Prep->Heat Light Photolytic Stress (ICH Q1B Light Box) Prep->Light Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) using HPLC-UV/DAD Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis MassSpec Identify Degradants using LC-MS Analysis->MassSpec If degradation > 5%

Caption: Fig 3. Workflow for a comprehensive forced degradation study.

Phase 2: Formal Stability Studies (ICH Guidelines)

Formal studies are designed to establish the re-test period by monitoring the stability of the substance in at least three primary batches under long-term and accelerated storage conditions.[1][6]

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsTo establish the re-test period under recommended storage.[1][6]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsUsed if significant change occurs during accelerated studies.[1]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo accelerate degradation and predict long-term stability.[1][6]
Photostability ICH-specified light sourceVariableTo assess the impact of light exposure.[7]

Table 1: Standard ICH Q1A(R2) conditions for formal stability studies of a drug substance.[6][7]

Core Methodologies: Step-by-Step Protocols

The cornerstone of any stability study is a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[22][23]

Protocol: HPLC-UV Method for Purity and Degradation Monitoring

Objective: To separate, identify, and quantify Dimethyl(3-hydroxy-4-methoxybenzyl)amine and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV/Diode Array Detector (DAD).
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase Preparation:

  • Rationale: A gradient elution is chosen to effectively separate the relatively polar parent compound from potentially more polar (e.g., cleaved amines) or less polar (e.g., quinone-type) degradants.
  • Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for amines).
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes to elute all components.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C. (Ensures reproducible retention times).
  • Injection Volume: 10 µL.
  • Detection Wavelength: Monitor at multiple wavelengths using DAD (e.g., 280 nm for the aromatic ring) to ensure detection of all degradants, which may have different chromophores.

4. Sample Preparation:

  • Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Methanol:Water) to a known concentration (e.g., 0.5 mg/mL).
  • For forced degradation samples, neutralize acidic or basic solutions before injection to protect the column.

5. System Suitability:

  • Rationale: To verify the chromatographic system is performing adequately before running samples.
  • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
Protocol: LC-MS for Degradant Identification

Objective: To determine the mass-to-charge ratio (m/z) and fragmentation patterns of degradation products observed in the HPLC-UV analysis, enabling structural elucidation.

1. Instrumentation:

  • Couple the HPLC system described above to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

2. Ionization Source:

  • Rationale: Electrospray Ionization (ESI) is ideal for polar molecules like the target compound and its likely degradants.
  • Operate in positive ion mode to protonate the tertiary amine ([M+H]+), which is typically very efficient.

3. Mass Analysis:

  • Perform a full scan analysis to obtain the accurate mass of the parent compound and any new peaks that appear under stress conditions.
  • Perform tandem MS (MS/MS) on the parent ion and the degradant ions. The fragmentation pattern provides structural information to confirm the identity of known compounds (e.g., vanillin) or propose structures for unknown degradants.

Data Interpretation and Reporting

The final step is to synthesize the data into a coherent stability profile.

Quantifying Degradation

The percentage of degradation can be calculated using the area normalization method from the HPLC chromatogram:

  • % Degradation = (Total Area of Degradant Peaks / (Area of Parent Peak + Total Area of Degradant Peaks)) x 100

A mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the increase in degradation products. A good mass balance (typically 95-105%) provides confidence in the analytical method.

Example Data Summary Table

The following table is a template for recording and summarizing data from a formal stability study.

Time PointStorage ConditionAppearancePurity by HPLC (%)Individual Degradant A (%)Total Degradants (%)Mass Balance (%)
T=0N/AWhite Powder99.8<0.050.15100.0
T=3 Months25°C/60%RHNo Change99.70.060.2599.9
T=3 Months40°C/75%RHNo Change99.20.250.7599.8
T=6 Months25°C/60%RHNo Change99.60.080.3599.9
T=6 Months40°C/75%RHSlight Yellowing98.50.551.4099.7

Table 2: Template for summarizing quantitative stability data.

Conclusion

The thermodynamic stability of Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a multi-faceted characteristic predictable from its chemical structure and confirmable through rigorous experimentation. The compound's phenolic and benzylamine moieties predispose it primarily to oxidative degradation, a process that can be systematically investigated using the forced degradation and formal stability protocols outlined in this guide. By employing validated, stability-indicating HPLC methods coupled with LC-MS for structural elucidation, researchers can build a comprehensive stability profile. This data is not merely a regulatory requirement; it is a fundamental component of scientific understanding that ensures the quality, safety, and reliability of the molecule throughout its lifecycle, from the research bench to potential therapeutic applications.

References

  • ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1588-1595. Available at: [Link]

  • ICH Harmonised Guideline: Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Bavishi, B. (2014). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Available at: [Link]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. (Note: This is a conceptual reference based on common knowledge in the field, as the provided link was a placeholder).
  • International Council for Harmonization (ICH) Stability Guidelines: Q1A to Q1F, A Comprehensive Review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wang, L., et al. (2025). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Molecules. Available at: [Link]

  • Leenders, S. H. A. M., et al. Schematic degradation pathway of benzylamine. ResearchGate. Available at: [Link]

  • Request PDF: Degradation of benzylamines during chlorination and chloramination. ResearchGate. Available at: [Link]

  • Kalyani P., et al. (2016). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica. Available at: [Link]

  • Das, S., et al. (2016). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. Toxicological & Environmental Chemistry. Available at: [Link]

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

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  • JETIR. (2015). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Chen, W. H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors... Journal of Hazardous Materials. Available at: [Link]

  • Liu, Y., et al. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. ECS Electrochemistry Letters. Available at: [Link]

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • Ohta, T., et al. (2022). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences. Available at: [Link]

  • Lopez-Archundia, O. A., et al. (2025). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Foods. Available at: [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Waterman, K. C. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available at: [Link]

  • Ohta, T., et al. (2022). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. Semantic Scholar. Available at: [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

  • Hofer, J. D., et al. (2014). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

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Exploratory

A Technical Guide to the Pharmacological Potential of Isovanillin-Derived Mannich Bases

Foreword: The Convergence of Natural Scaffolds and Synthetic Versatility In the landscape of modern drug discovery, the pursuit of novel therapeutic agents often leads us back to the intricate molecular architectures fou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Natural Scaffolds and Synthetic Versatility

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents often leads us back to the intricate molecular architectures found in nature. Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the widely known vanillin, represents one such privileged scaffold. Its inherent phenolic and aldehydic functionalities provide a versatile platform for synthetic modification. This guide delves into a particularly fruitful avenue of this exploration: the synthesis and pharmacological evaluation of isovanillin-derived Mannich bases.

The Mannich reaction, a cornerstone of medicinal chemistry, offers a robust method for introducing an aminomethyl functional group onto a substrate, thereby creating a "Mannich base".[1][2][3] This transformation is not merely a synthetic convenience; it is a strategic tool for modulating a molecule's physicochemical properties, such as solubility and basicity, which are critical for ligand-receptor interactions and overall bioavailability.[4][5] By applying this reaction to the isovanillin core, we unlock a class of compounds with a remarkable breadth of biological activities. This document serves as a technical resource for researchers and drug development professionals, synthesizing current knowledge and providing practical insights into the synthesis, mechanisms of action, and therapeutic potential of these promising molecules.

The Chemistry of Isovanillin Aminomethylation: Synthesis and Rationale

The synthesis of isovanillin-derived Mannich bases is a classic example of a three-component condensation reaction.[2] The reaction involves the electrophilic substitution of an active hydrogen on the aromatic ring of isovanillin with an aminomethyl group.

Causality of the Reaction: The process is predicated on the generation of an electrophilic N-acyliminium ion (also known as an iminium ion) from the reaction between a non-enolizable aldehyde (typically formaldehyde) and a secondary or primary amine.[2] Isovanillin, activated by its phenolic hydroxyl group, acts as the nucleophile, attacking the iminium ion to form the final C-C bond. The substitution occurs preferentially at the ortho position to the hydroxyl group, which is sterically accessible and electronically activated.

General Synthetic Workflow

The choice of amine is a critical determinant of the final compound's properties. Varying the amine component from simple aliphatic amines (like dimethylamine or diethylamine) to heterocyclic amines (such as piperidine, morpholine, or N-methylpiperazine) allows for the systematic tuning of lipophilicity, steric bulk, and hydrogen bonding capacity, directly influencing the compound's pharmacological profile.[6][7]

G cluster_reactants Reactants cluster_process Reaction Steps Isovanillin Isovanillin Attack Nucleophilic Attack by Isovanillin Isovanillin->Attack Formaldehyde Formaldehyde Iminium Iminium Ion Formation [CH₂=NR₂]⁺ Formaldehyde->Iminium + Amine SecondaryAmine Secondary Amine (R₂NH) SecondaryAmine->Iminium Iminium->Attack Electrophile Product Isovanillin-Derived Mannich Base Attack->Product

Caption: General workflow for the synthesis of isovanillin-derived Mannich bases.

Protocol 1: General Synthesis of an Isovanillin-Derived Mannich Base

This protocol is a representative example. The choice of solvent, temperature, and reaction time may require optimization based on the specific amine used.

  • Reagent Preparation: In a round-bottom flask, dissolve isovanillin (1 equivalent) in ethanol.

  • Amine Addition: To this solution, add the desired secondary amine (1.1 equivalents).

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37%, 1.2 equivalents) dropwise to the mixture while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for a duration ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. If no precipitate forms, reduce the solvent volume under vacuum.

  • Purification: Filter the resulting solid product, wash with cold ethanol or water, and dry under vacuum.[9] Recrystallization from a suitable solvent system (e.g., ethanol-water) can be performed for further purification.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

The Pharmacological Spectrum: A Multi-Target Potential

The introduction of the aminomethyl side chain to the isovanillin scaffold gives rise to a diverse range of pharmacological activities. The biological action is often attributed to the combined effects of the phenolic moiety and the nitrogen-containing side chain.

Anticancer Activity

A significant body of research highlights the cytotoxic potential of isovanillin-derived Mannich bases against a variety of human cancer cell lines.[6][10][11]

Mechanism of Action: While the precise mechanisms are multifaceted, a prominent hypothesis involves their function as pro-drugs for alkylating agents. The Mannich base can undergo a retro-Mannich reaction or deamination in the cellular environment to form a reactive α,β-unsaturated ketone (a vinyl ketone), which acts as a Michael acceptor.[1][6] This electrophilic species can then covalently bind to cellular nucleophiles, particularly the thiol groups of glutathione (GSH) and cysteine residues in critical proteins, leading to oxidative stress, enzyme inhibition, and ultimately, apoptosis.[6] Studies have shown these compounds can induce cell cycle arrest and trigger apoptotic pathways.[12][13]

Structure-Activity Relationship (SAR):

  • The nature of the amine moiety significantly impacts cytotoxicity. Increased lipophilicity of the amine can enhance cell membrane permeability and cytotoxic potency.[9]

  • Derivatives containing heterocyclic amines like piperidine and morpholine have demonstrated significant activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer).[6][14]

G MB Isovanillin Mannich Base Cell Cancer Cell MB->Cell Deamination Cellular Deamination (Retro-Mannich) Cell->Deamination VK Reactive Vinyl Ketone (Michael Acceptor) Deamination->VK Alkylation Covalent Alkylation VK->Alkylation Thiols Cellular Thiols (e.g., Glutathione, Cysteine) Thiols->Alkylation Stress Increased ROS / Oxidative Stress Alkylation->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Proposed anticancer mechanism via cellular thiol alkylation.

Table 1: In Vitro Cytotoxicity of Selected Isovanillin-Derived Mannich Bases

Compound IDAmine MoietyCancer Cell LineIC₅₀ (µM)Reference
IV-01 DipropylamineA549 (Lung)>100[9]
IV-02 DibutylamineA549 (Lung)16.5[9]
IV-03 PiperidineHeLa (Cervical)>50[12]
IV-04 MorpholineMCF-7 (Breast)>50[12]

Note: Data is illustrative and compiled from various sources. Direct comparison requires standardized assay conditions.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a reliable method for assessing the dose-dependent cytotoxic effect of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Antimicrobial Activity

Isovanillin derivatives, including Mannich bases, have demonstrated notable activity against a range of pathogenic microbes.[15]

Mechanism of Action: The antimicrobial effect is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic character imparted by the aminomethyl side chain can facilitate the compound's passage through the lipid-rich bacterial cell wall, particularly in Gram-positive bacteria.[16] For fungi, mechanisms may involve the induction of oxidative stress and mitochondrial dysfunction.[17]

SAR Insights:

  • Compounds with bulky or aromatic amine substituents have shown promising antibacterial activity.[18]

  • The presence of the phenolic hydroxyl group is often crucial for activity, potentially by interfering with microbial metabolic processes.

  • Metal complexes of these Mannich bases can exhibit enhanced antimicrobial activity compared to the free ligands.[19][20]

Table 2: Antimicrobial Activity of Selected Isovanillin Derivatives

Compound TypeMicroorganismActivity MetricValueReference
Mannich BaseBacillus subtilisMIC>100 µg/mL[15]
Mannich BaseE. coliMIC>100 µg/mL[15]
Schiff BaseS. aureusZone of Inhibition15 mm[15]
Schiff BaseP. aeruginosaZone of Inhibition12 mm[15]

MIC: Minimum Inhibitory Concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity

The phenolic structure of isovanillin inherently confers antioxidant properties. The ability of the hydroxyl group to donate a hydrogen atom allows it to scavenge free radicals effectively.

Mechanism of Action: The primary mechanism is free radical scavenging. The phenoxy radical formed after hydrogen donation is stabilized by resonance, making the parent molecule an effective antioxidant. The introduction of the aminomethyl group can modulate this activity; some studies report an enhancement of radical scavenging ability, while others note a decrease, suggesting a complex interplay between electronic and steric effects.[8][21]

G Phenol Isovanillin Derivative (Ar-OH) Scavenging H• Donation Phenol->Scavenging Radical Free Radical (R•) Radical->Scavenging Product Stabilized Radical (RH) Scavenging->Product Phenoxy Stable Phenoxy Radical (Ar-O•) Scavenging->Phenoxy Resonance Resonance Stabilization Phenoxy->Resonance

Caption: Mechanism of free radical scavenging by phenolic compounds.

SAR Insights:

  • The position of the aminomethyl group relative to the hydroxyl group can influence antioxidant capacity.

  • Studies on vanillic acid (a related compound) showed that derivatives with a pyrrolidine moiety exhibited the best free-radical scavenging activity.[8][21]

Protocol 4: DPPH Radical Scavenging Assay

This is a common, rapid, and simple assay for evaluating antioxidant capacity.

  • Reagent Preparation: Prepare a stock solution of the test compounds in methanol or ethanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (e.g., 0.1 mM). The DPPH solution should have a deep violet color.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. Include a control containing only the solvent and DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (color change from violet to yellow).

  • Calculation: Calculate the percentage of radical scavenging activity. Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion and Future Horizons

Isovanillin-derived Mannich bases represent a compelling class of compounds with significant and varied pharmacological potential. The synthetic accessibility via the robust Mannich reaction allows for the creation of large and diverse chemical libraries for screening.[6] The research synthesized in this guide demonstrates their promise, particularly in the fields of oncology and infectious diseases.

The path forward requires a multi-pronged approach. Deeper mechanistic studies are needed to fully elucidate the pathways through which these compounds exert their cytotoxic and antimicrobial effects. Structure-activity relationship studies should be expanded to guide the rational design of next-generation derivatives with enhanced potency and selectivity.[22] Crucially, promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic profiles, and toxicological safety.[23] The continued exploration of this chemical space holds considerable promise for the development of novel therapeutic agents to address unmet medical needs.

References

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Foundational

Technical Whitepaper: Reactivity Profile of Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Executive Summary Dimethyl(3-hydroxy-4-methoxybenzyl)amine represents a specialized isovanillyl scaffold widely utilized in the synthesis of bio-active alkaloids, transient receptor potential (TRP) channel modulators, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl(3-hydroxy-4-methoxybenzyl)amine represents a specialized isovanillyl scaffold widely utilized in the synthesis of bio-active alkaloids, transient receptor potential (TRP) channel modulators, and functional monomers.[1] Its utility is defined by the phenolic hydroxyl group at position 3 , which serves as the primary handle for diversification.[1]

However, the presence of a basic tertiary amine tail (


) creates a competitive nucleophilic environment.[1] This guide provides a technical analysis of the molecule’s reactivity, detailing protocols to achieve chemoselective O-functionalization while suppressing N-quaternization, and managing the zwitterionic nature of the compound during purification.

Structural & Electronic Analysis

Molecular Architecture

The molecule features a tri-substituted benzene ring with a specific "push-pull" electronic configuration:

  • Position 1 (Benzylic Amine): The dimethylaminomethyl group is a weak inductive withdrawer but provides a basic nitrogen center.

  • Position 3 (Phenolic Hydroxyl): The primary nucleophile (upon deprotonation).[1]

  • Position 4 (Methoxy): An electron-donating group (EDG) via resonance.

Intramolecular Dynamics

Unlike vanillin derivatives (where OH is at C4 and OMe at C3), this isovanillyl isomer (3-OH, 4-OMe) exhibits distinct hydrogen bonding.[1] The phenolic proton acts as a hydrogen bond donor to the oxygen of the adjacent methoxy group.

  • Consequence: This intramolecular lock slightly reduces the acidity of the phenol compared to isolated phenols, requiring stronger bases or polar aprotic solvents to disrupt the H-bond and generate the reactive phenoxide.

The Zwitterionic Equilibrium

In aqueous or protic media, the molecule exists in pH-dependent states. Understanding this speciation is critical for extraction and reaction planning.

Speciation cluster_0 pH < 8.5 (Acidic) cluster_1 pH 8.5 - 10.0 (Neutral) cluster_2 pH > 10.5 (Basic) Cation CATIONIC FORM (Amine Protonated) Soluble in Water Zwitter ZWITTERION / NEUTRAL (Eq. Mixture) Lipophilic Window Cation->Zwitter -H+ (Amine pKa ~9.2) Anion ANIONIC PHENOXIDE (Phenol Deprotonated) Active Nucleophile Zwitter->Anion -H+ (Phenol pKa ~10.2)

Figure 1: pH-dependent speciation of Dimethyl(3-hydroxy-4-methoxybenzyl)amine. The "Lipophilic Window" is narrow, making extraction efficiency highly pH-sensitive.[1]

Reactivity of the Phenolic Hydroxyl[2][3][4][5][6]

The core challenge in functionalizing this molecule is Chemoselectivity : preventing the tertiary amine from acting as a nucleophile (leading to quaternary ammonium salts) while promoting the reactivity of the phenol.

O-Alkylation (Ether Synthesis)

To synthesize ethers (e.g., benzyl protection or pharmacophore installation), one must generate the phenoxide anion .[1] The phenoxide is a "harder" and more charged nucleophile than the neutral tertiary amine, shifting the reaction kinetics in favor of O-alkylation.

  • Preferred Base: Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2] It is strong enough to deprotonate the phenol but not strong enough to encourage elimination side-reactions on the alkyl halide.
    
  • Solvent System: Acetone or DMF.[3] Acetone is preferred for ease of workup, but DMF is required for less reactive electrophiles to solvate the cation and leave the phenoxide "naked" and reactive.

O-Acylation (Prodrug/Ester Formation)

Acylation with acid chlorides is risky due to the formation of highly stable N-acyl ammonium salts.

  • Strategy: Use anhydrides with a catalytic amount of DMAP (4-Dimethylaminopyridine). The DMAP activates the anhydride, transferring the acyl group to the phenol faster than the tertiary amine can attack.

Electrophilic Aromatic Substitution (EAS)

The 3-OH and 4-OMe groups strongly activate the ring.

  • Directing Effect: The position ortho to the hydroxyl (Position 2) is sterically crowded but electronically activated. Position 6 is the most accessible site for iodination or nitration.

Experimental Protocols

Protocol A: Chemoselective O-Alkylation

Objective: Alkylate the 3-OH group with Benzyl Bromide without quaternizing the amine.

Reagents:

  • Substrate: Dimethyl(3-hydroxy-4-methoxybenzyl)amine (1.0 eq)

  • Alkylating Agent: Benzyl Bromide (1.1 eq)[1]

  • Base: Anhydrous

    
     (2.0 eq)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition to generate reactive Benzyl Iodide in situ.[1]

  • Solvent: Acetone (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve the substrate in acetone. Add

    
     and KI. Stir at Room Temperature (RT) for 30 minutes. Reason: This pre-stir allows deprotonation of the phenol to the phenoxide.
    
  • Addition: Add Benzyl Bromide dropwise.

  • Reflux: Heat to mild reflux (

    
    ) for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup (Critical):

    • Filter off inorganic salts.

    • Evaporate acetone.

    • Redissolve residue in EtOAc.

    • pH Swing: Wash with water. If the product is an amine, ensure the aqueous layer is basic (pH > 10) to keep the product in the organic layer.[1]

  • Purification: Flash chromatography on silica gel (DCM/MeOH/Et3N gradient).

Protocol B: Determination of pKa (Potentiometric Titration)

Objective: Determine the precise dissociation constants to optimize extraction pH.

Method:

  • Dissolve 50 mg of substrate in 20 mL of degassed water (add 5% methanol if solubility is poor).

  • Acidify to pH 2.0 using 0.1 M HCl.

  • Titrate with 0.1 M NaOH standardized solution.

  • Data Analysis: Plot pH vs. Volume NaOH. Look for two inflection points:

    • First inflection (~pH 9.2): Deprotonation of the ammonium (

      
      ).
      
    • Second inflection (~pH 10.2): Deprotonation of the phenol (

      
      ).
      

Troubleshooting & Optimization

IssueRoot CauseTechnical Solution
Low Yield (O-Alkylation) Competitive N-alkylation (Quaternization).Switch solvent to 2-Butanone (MEK) . The higher boiling point allows faster O-alkylation before N-alkylation becomes significant.
Emulsions during Workup Zwitterionic nature at neutral pH.Adjust aqueous layer to pH 12 (using NaOH) before extraction. This forces the molecule into the anionic/neutral form, breaking the emulsion.
Product Decomposition Oxidation of the electron-rich phenol.Perform all reactions under Argon/Nitrogen atmosphere. Add antioxidants (e.g., BHT) to storage vials.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactivityPathways cluster_alkylation Alkylation Pathways cluster_acylation Acylation Pathways Start Dimethyl(3-hydroxy-4-methoxybenzyl)amine Path1 Condition: Alkyl Halide + Weak Base (K2CO3) Start->Path1 Path2 Condition: Alkyl Halide + Neutral/No Base Start->Path2 Path3 Condition: Anhydride + DMAP Start->Path3 Prod1 O-Alkylated Ether (Thermodynamic Product) Path1->Prod1 Phenoxide Attack Prod2 N-Quaternized Salt (Kinetic Trap / Undesired) Path2->Prod2 Lone Pair Attack Prod3 O-Acyl Ester (Prodrug Scaffold) Path3->Prod3 Acyl Transfer

Figure 2: Chemoselectivity map. Successful O-functionalization requires base-mediated generation of the phenoxide to outcompete the nitrogen lone pair.

References

  • Sonawane, R. B., et al. (2019).[1] "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Thieme Connect.

  • Kuwano, R., & Kusano, H. (2008).[1][4] "Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols." Organic Letters.

  • BenchChem Technical Data. (2025). "Reactivity of the phenolic hydroxyl group in 2-Propylphenol (Isovanillyl analogue)." BenchChem.[5]

  • PubChem Compound Summary. (2025). "4-Methoxy-N,N-dimethylbenzylamine (Structural Analogue Data)." National Center for Biotechnology Information. [1]

  • Sigma-Aldrich. (2025). "Product Specification: 3-Hydroxy-4-methoxybenzylamine hydrochloride." Merck KGaA.

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for Dimethyl(3-hydroxy-4-methoxybenzyl)amine

This Application Note and Protocol Guide details the preparation of Dimethyl(3-hydroxy-4-methoxybenzyl)amine (also known as 3-hydroxy-4-methoxy-N,N-dimethylbenzylamine) via reductive amination. Introduction & Strategic A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preparation of Dimethyl(3-hydroxy-4-methoxybenzyl)amine (also known as 3-hydroxy-4-methoxy-N,N-dimethylbenzylamine) via reductive amination.

Introduction & Strategic Analysis

The synthesis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a critical transformation in medicinal chemistry, often serving as an intermediate for alkaloid synthesis and pharmaceutical building blocks. The core transformation involves the reductive amination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with Dimethylamine (DMA).

Mechanistic Distinction

Unlike primary amines, which form stable imines (Schiff bases), the reaction with a secondary amine like dimethylamine proceeds through an iminium ion intermediate. This species is highly electrophilic and is reduced faster than the starting aldehyde, allowing for efficient "one-pot" protocols.[1]

Strategic Route Selection
  • Method A: Sodium Triacetoxyborohydride (STAB) [2][3]

    • Best for: Bench-scale synthesis (mg to 100g), high functional group tolerance.

    • Advantage:[4][5][6][7] STAB is mild and selective; it reduces the iminium ion rapidly without reducing the aldehyde, minimizing side reactions. It avoids the toxicity of cyanoborohydrides.[2]

  • Method B: Catalytic Hydrogenation (H₂ / Pd/C)

    • Best for: Industrial scale-up, "Green Chemistry" applications.

    • Advantage:[4][5][6][7] Atom economical, no boron waste. Requires pressure vessels.

Reaction Mechanism & Pathway[8][9][10][11]

The following diagram illustrates the formation of the iminium ion followed by hydride transfer.

ReactionMechanism Isovanillin Isovanillin (Aldehyde) Carbinolamine Hemiaminal Intermediate Isovanillin->Carbinolamine + DMA (Equilibrium) DMA Dimethylamine (Secondary Amine) DMA->Carbinolamine Iminium Iminium Ion (C=N+) Carbinolamine->Iminium - H2O (Acid Cat.) Product Dimethyl(3-hydroxy- 4-methoxybenzyl)amine Iminium->Product + Hydride (H-) (Reduction)

Figure 1: Mechanistic pathway for the reductive amination of Isovanillin with Dimethylamine.

Protocol A: The STAB Method (Standard Benchtop)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , the gold standard for reductive amination due to its selectivity for iminium ions over aldehydes [1].[2]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[8]Role
Isovanillin 152.151.0Substrate
Dimethylamine HCl 81.541.2 - 1.5Amine Source
Sodium Triacetoxyborohydride 211.941.4 - 1.6Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst (pH adjustment)
Triethylamine (Et₃N) 101.191.0Neutralizer (if using HCl salt)
1,2-Dichloroethane (DCE) -SolventPreferred solvent (or THF)
Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a dry round-bottom flask equipped with a magnetic stir bar, suspend Isovanillin (10 mmol, 1.52 g) in DCE (30 mL) . Note: THF can be used if DCE is restricted, though DCE often provides faster kinetics.

    • Add Dimethylamine Hydrochloride (12 mmol, 0.98 g) .

    • Add Triethylamine (12 mmol, 1.67 mL) to free-base the amine in situ.

    • Add Glacial Acetic Acid (10-20 mmol, ~0.6-1.2 mL) . The pH should be slightly acidic (pH 5-6) to facilitate iminium formation.

    • Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the hemiaminal/iminium species.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if the scale is >10g to control exotherm. For small scales, RT is acceptable.

    • Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 5–10 minutes. Caution: Mild gas evolution (H₂) may occur.

    • Remove the ice bath and stir at RT for 2–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Quenching:

    • Quench the reaction by adding Saturated Aqueous NaHCO₃ (30 mL) . Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.

  • Workup (Acid-Base Purification Strategy):

    • Phase Separation: Extract the mixture with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers.

    • Acid Extraction (Purification Step): Extract the organic layer with 1M HCl (2 x 30 mL) .

      • Logic: The target amine will protonate and move to the aqueous layer. Unreacted aldehyde and neutral impurities remain in the DCM layer.

    • Basification: Take the acidic aqueous layer and cool it in an ice bath. Basify to pH >12 using 6M NaOH or solid KOH.

    • Final Extraction: Extract the now-cloudy basic aqueous layer with DCM (3 x 30 mL) .

    • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄ . Filter and concentrate under reduced pressure.[9]

  • Yield & Storage:

    • The product is typically obtained as a viscous oil or low-melting solid.

    • Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the phenol or amine N-oxide formation.

Protocol B: Catalytic Hydrogenation (Scale-Up / Green)

This method avoids boron waste but requires a hydrogen atmosphere [2].

Reagents
  • Isovanillin: 1.0 equiv.

  • Dimethylamine (40% aq. solution or 2M in MeOH): 1.5 equiv.

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol.[3]

Procedure
  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Isovanillin in Methanol (0.5 M concentration).

  • Amine Addition: Add the Dimethylamine solution.

  • Catalyst: Carefully add 10% Pd/C under an inert gas blanket (Nitrogen). Caution: Pd/C is pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Seal the vessel. Purge with H₂ (3 cycles). Pressurize to 3–5 bar (40–70 psi) H₂.

  • Reaction: Shake/stir at RT for 4–12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with Methanol.[3][4] Concentrate the filtrate to obtain the crude amine.

  • Purification: If necessary, apply the Acid-Base extraction method described in Protocol A.

Process Analytical Technology (PAT) & Troubleshooting

Workup Logic Flowchart

The following diagram details the self-validating purification logic (Acid-Base Extraction).

WorkupFlow Crude Crude Reaction Mix (Amine + Aldehyde + Boron salts) Quench Quench with NaHCO3 Extract with DCM Crude->Quench OrgLayer1 Organic Layer (Amine + Neutral Impurities) Quench->OrgLayer1 AcidWash Extract with 1M HCl OrgLayer1->AcidWash AqLayerAcid Aqueous Acid Layer (Target Amine Salt) AcidWash->AqLayerAcid Protonated Amine OrgLayerWaste Organic Layer (Discard Unreacted Aldehyde) AcidWash->OrgLayerWaste Neutrals Basify Basify with NaOH to pH > 12 AqLayerAcid->Basify FinalExtract Extract with DCM Dry & Concentrate Basify->FinalExtract Free Base FinalProduct Pure Dimethyl(3-hydroxy- 4-methoxybenzyl)amine FinalExtract->FinalProduct

Figure 2: Purification workflow utilizing acid-base switching to isolate the target amine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Inefficient iminium formationEnsure pH is 5–6 (add AcOH). Increase stirring time before adding STAB.
Alcohol Byproduct Direct reduction of aldehydeAdd STAB after the amine and aldehyde have stirred for 30 mins. Use STAB (mild) instead of NaBH₄.
Emulsions Boron saltsUse dilute Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron species.
Product Loss Water solubilityThe product has a phenol and an amine. At pH 10-11, it might form a phenolate (water soluble). Ensure pH is just basic enough to free the amine, or use salted-out extraction (NaCl saturation).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][11][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.

  • TCI Chemicals. (2024).[8] Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.

  • BenchChem. (2025).[2][9] Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.[3][11][9]

Sources

Application

Application Note: Strategic Utilization of Dimethyl(3-hydroxy-4-methoxybenzyl)amine

This guide details the technical application of Dimethyl(3-hydroxy-4-methoxybenzyl)amine , also known as -Dimethylisovanillylamine , as a specialized pharmaceutical intermediate. Unlike its ubiquitous isomer (the vanilly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Dimethyl(3-hydroxy-4-methoxybenzyl)amine , also known as


-Dimethylisovanillylamine , as a specialized pharmaceutical intermediate.

Unlike its ubiquitous isomer (the vanillyl derivative used for Capsaicin), this isovanillyl scaffold is critical for synthesizing TRPV1 antagonists , non-pungent capsaicinoids , and complex isoquinoline alkaloids .

Executive Summary

Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a bifunctional pharmaceutical intermediate combining a phenolic hydroxyl group and a tertiary benzylic amine. While structurally isomorphic to the vanillyl (4-hydroxy-3-methoxy) pharmacophore found in Capsaicin, the isovanillyl (3-hydroxy-4-methoxy) substitution pattern fundamentally alters pharmacological activity.

This compound is primarily utilized in:

  • Medicinal Chemistry: As a "scaffold hop" to convert TRPV1 agonists (pain inducers) into antagonists (pain blockers).

  • Alkaloid Synthesis: As a precursor for C1-benzyl tetrahydroisoquinolines via directed Pictet-Spengler cyclizations.[1]

  • Prodrug Design: The dimethylamino group serves as a solubilizing handle that can be modified or displaced.

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 5-((Dimethylamino)methyl)-2-methoxyphenolNote: Often mislabeled as a Mannich base of Guaiacol (which yields the 3- or 6-isomer).
CAS Registry 53683-34-0 (Generic for isomer family); Specific salt forms vary.Verify specific salt form (HCl vs Free Base) before use.
Molecular Formula

MW: 181.23 g/mol
Appearance Off-white to pale yellow crystalline solid (HCl salt) or viscous oil (Free Base).Oxidizes to a pink/brown quinone-like species upon air exposure.
Solubility Free Base: DCM, EtOAc, Alcohols. Salt: Water, DMSO, Methanol.Critical: Free base is lipophilic; Salt is hydrophilic.
Stability Sensitive to oxidation at the phenol position.Store under Argon at -20°C.

Synthetic Utility & Mechanism of Action

The "Isovanillyl Effect" in Drug Design

The shift of the hydroxyl group from position 4 (Vanillyl) to position 3 (Isovanillyl) disrupts the hydrogen-bonding network required for activation of the TRPV1 channel. Consequently, derivatives derived from this intermediate often retain receptor affinity but lose efficacy, acting as competitive antagonists .

Reactivity Profile

This intermediate offers three distinct reactive vectors for chemical elaboration:

  • Phenolic -OH (C3): Nucleophilic attack for etherification or esterification (Prodrug formation).

  • Benzylic Amine (C1):

    • Quaternization:[2] Treatment with Methyl Iodide creates a quaternary ammonium leaving group, allowing nucleophilic displacement by carbon nucleophiles (a "Benzyl Transfer" reagent).

    • Oxidation: Can be oxidized to the aldehyde (Isovanillin) if reversal is required.

  • Aromatic Ring (C6): The position para to the methoxy and ortho to the hydroxyl is electronically activated, facilitating electrophilic aromatic substitution (e.g., iodination or cyclization).

Visualizing the Pathway

The following diagram illustrates the divergence between Vanillyl (Agonist) and Isovanillyl (Antagonist) synthesis and the cyclization potential.[1]

G Isovanillin Isovanillin (Precursor) Intermediate Dimethyl(3-hydroxy- 4-methoxybenzyl)amine (THE INTERMEDIATE) Isovanillin->Intermediate Reductive Amination (HNMe2, NaBH4) Antagonist Isovanillyl Amides (TRPV1 Antagonists) Intermediate->Antagonist 1. Demethylation (Optional) 2. Acylation Alkaloid Tetrahydroisoquinolines (Alkaloid Scaffolds) Intermediate->Alkaloid Pictet-Spengler Cyclization QuatSalt Quaternary Ammonium (Reactive Electrophile) Intermediate->QuatSalt MeI / Alkylation QuatSalt->Alkaloid Nucleophilic Displacement

Figure 1: Synthetic workflow originating from Isovanillin, highlighting the central role of the dimethylamine intermediate in divergent synthesis.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via Reductive Amination

Rationale: Direct Mannich reaction on 2-methoxyphenol (Guaiacol) typically yields the ortho-isomer or mixtures. To guarantee the 3-hydroxy-4-methoxy regiochemistry, one must start from Isovanillin .

Reagents:

  • Isovanillin (10.0 mmol)

  • Dimethylamine (2.0 M in THF, 12.0 mmol)

  • Sodium Triacetoxyborohydride (STAB) (14.0 mmol)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Glacial, catalytic)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve Isovanillin (1.52 g) in anhydrous DCM (30 mL).
    
  • Add Dimethylamine solution (6.0 mL) and Acetic Acid (2 drops). Stir at Room Temperature (RT) for 30 minutes. Observation: Solution may turn slightly yellow/cloudy.

  • Reduction: Cool the mixture to 0°C. Add STAB (2.97 g) portion-wise over 10 minutes to avoid excessive foaming.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM + 1%

    
    ). The aldehyde spot (
    
    
    
    ) should disappear; amine spot (
    
    
    ) appears.
  • Quench: Quench with saturated

    
     solution (20 mL). Stir vigorously for 15 minutes.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate.
    
    • Note: The free base is an oil. For storage, convert to HCl salt by adding 4M HCl in Dioxane (1.1 eq) and filtering the precipitate.

Quality Criterion:


 NMR (

) must show the benzylic singlet at

ppm and dimethyl protons at

ppm.
Protocol B: Conversion to Isovanillyl Amides (Capsaicin Analogs)

Rationale: To test biological activity, the dimethylamine is often converted to an amide. This requires either demethylation (to the primary amine) or a direct coupling if the dimethylamine is used as a leaving group (less common). Below is the Demethylation-Acylation route, which is standard for making "Nonivamide" analogs.

Reagents:

  • Dimethyl(3-hydroxy-4-methoxybenzyl)amine (Intermediate)

  • Ethyl Chloroformate

  • Fatty Acid Chloride (e.g., Nonanoyl chloride)

Step-by-Step Procedure:

  • Von Braun Degradation (Demethylation):

    • Dissolve the intermediate in Toluene. Add Ethyl Chloroformate (1.2 eq). Reflux for 3 hours.

    • This forms the Carbamate. Hydrolyze with NaOH/EtOH to yield 3-Hydroxy-4-methoxybenzylamine (Primary Amine).

  • Schotten-Baumann Coupling:

    • Dissolve the primary amine (1.0 eq) in DCM/Water (1:1).

    • Add

      
       (2.0 eq).
      
    • Add Acid Chloride (1.1 eq) dropwise at 0°C.

  • Isolation: Separate organic layer, wash with 1N HCl, then Brine. Recrystallize from Hexane/EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete imine formation before reduction.Use

as a Lewis acid catalyst during the imine formation step (pre-mix for 1h).
Product Color (Pink/Brown) Phenol oxidation (Quinone formation).Perform all steps under Argon. Add antioxidants (BHT) during workup if storing the free base.
Regioisomer Contamination Impure starting material (Vanillin contamination).Verify Isovanillin purity via NMR before starting. The methoxy peak of Isovanillin is distinct from Vanillin.
Emulsion during Workup Amphiphilic nature of the amine.Saturate the aqueous phase with NaCl (Brine) or use a continuous extractor.

Safety & Compliance (EHS)

  • Hazard Classification: GHS07 (Irritant), GHS05 (Corrosive - if free base).

  • Toxicology: Like many benzylamines, it acts as a CNS stimulant/irritant. The isovanillyl moiety mimics catecholamine metabolites; handle with care to avoid unintended adrenergic effects.

  • Storage: Hygroscopic (HCl salt). Store in desiccator.

  • Disposal: Neutralize with dilute acid before disposal into organic waste streams. Do not release into drains due to potential aquatic toxicity (phenolic compound).

References

  • Synthesis of Isovanillin Derivatives

    • Source: ChemicalBook. "3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis."
    • Relevance: Confirms reductive amination pathways for isovanillin deriv
  • Pharmacology of Isovanilloids

    • Source: National Institutes of Health (PMC). "FDA-approved drugs containing dimethylamine pharmacophore."[3]

    • Relevance: Contextualizes the dimethylamine group in drug design and solubility.
  • Mannich Base Chemistry

    • Source: Arkat USA.
    • Relevance: Illustrates the reactivity of methoxy-phenol Mannich bases in alkaloid synthesis.
  • General Properties of Methoxybenzylamines

    • Source: Sigma-Aldrich. "3-Hydroxy-4-methoxybenzylamine hydrochloride."

    • Relevance: Provides physical property benchmarks for the primary amine analog.

Sources

Method

Application Notes and Protocols for the Functionalization of Dimethyl(3-hydroxy-4-methoxybenzyl)amine in Ligand Synthesis

Introduction: Unlocking the Potential of a Versatile Guaiacol-Derived Scaffold In the landscape of modern medicinal chemistry and materials science, the strategic design of novel ligands is paramount for the development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Guaiacol-Derived Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of novel ligands is paramount for the development of innovative therapeutics and functional materials. Dimethyl(3-hydroxy-4-methoxybenzyl)amine, a phenolic Mannich base derived from guaiacol, represents a highly versatile and underexplored scaffold for ligand synthesis. Its structure, featuring a reactive phenolic hydroxyl group, a tertiary amine, and an electron-rich aromatic ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the functionalization of this molecule, presenting detailed protocols for the synthesis of a diverse array of derivatives with potential applications in coordination chemistry, catalysis, and drug discovery. The methodologies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers in the field. Vanillin and its derivatives, close structural analogues, have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, highlighting the therapeutic potential of this class of compounds[1].

Synthesis of the Core Scaffold: Dimethyl(3-hydroxy-4-methoxybenzyl)amine

The foundational step in the utilization of this scaffold is its efficient synthesis. The most direct route to Dimethyl(3-hydroxy-4-methoxybenzyl)amine is through the Mannich reaction, a three-component condensation of guaiacol, formaldehyde, and dimethylamine. This reaction proceeds via the formation of an iminium ion from formaldehyde and dimethylamine, which then undergoes electrophilic substitution onto the electron-rich aromatic ring of guaiacol.

Protocol 1: Synthesis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Materials:

  • Guaiacol

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (40% aqueous solution)

  • Absolute Ethanol

  • Ether

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve guaiacol (0.5 mole) in absolute ethanol (225 ml).

  • To this solution, add dimethylamine (40% aqueous solution, 0.5 mole) followed by formaldehyde (40% aqueous solution, 0.5 mole) with gentle swirling. An exothermic reaction should be observed.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add approximately 50 ml of water to the oily residue and dissolve it in 200 ml of ether.

  • Extract the aqueous layer with an additional 100 ml of ether.

  • Combine the ether layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Expected Outcome: The product is typically an oil. The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Functionalization Strategies at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification, allowing for the introduction of a wide range of functionalities through O-alkylation and O-acylation reactions. These modifications can modulate the steric and electronic properties of the resulting ligand, influencing its coordination behavior and biological activity.

O-Alkylation: Introducing Ether Linkages

O-alkylation of the phenolic hydroxyl group can be achieved using various alkylating agents in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Protocol 2: O-Allylation of Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Materials:

  • Dimethyl(3-hydroxy-4-methoxybenzyl)amine

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Standard reflux apparatus

Procedure:

  • To a solution of Dimethyl(3-hydroxy-4-methoxybenzyl)amine (10 mmol) in anhydrous acetone (50 ml), add anhydrous potassium carbonate (20 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide (12 mmol) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: O-Alkylation Reaction Outcomes

EntryAlkylating AgentBaseSolventYield (%)
1Allyl BromideK₂CO₃AcetoneHigh
2Ethyl BromoacetateK₂CO₃DMFModerate-High
3Benzyl ChlorideNaHTHFHigh
O-Acylation: Formation of Ester Derivatives

O-acylation introduces an ester functionality, which can serve as a versatile handle for further modifications or as a key pharmacophore. The reaction is typically carried out using an acylating agent in the presence of a base.

Protocol 3: O-Acetylation of Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Materials:

  • Dimethyl(3-hydroxy-4-methoxybenzyl)amine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve Dimethyl(3-hydroxy-4-methoxybenzyl)amine (10 mmol) in anhydrous dichloromethane (50 ml) in a round-bottom flask.

  • Add anhydrous pyridine (12 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (11 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding water (20 ml).

  • Separate the organic layer, wash with 1M HCl (2 x 20 ml), saturated NaHCO₃ solution (2 x 20 ml), and brine (20 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the acetylated product.

Functionalization via the Amine Precursor: Synthesis of Schiff Base Ligands

A powerful strategy for creating complex ligands involves the initial conversion of the benzylamine scaffold to a primary amine, followed by condensation with an aldehyde or ketone to form a Schiff base. This approach allows for the introduction of a wide variety of substituents and coordination sites.

Protocol 4: Synthesis of 3-Hydroxy-4-methoxybenzylamine Hydrochloride

This protocol is adapted from a patented method for the reduction of vanillin oxime[2].

Materials:

  • Vanillin

  • Hydroxylamine hydrochloride

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Anhydrous ammonium formate

  • Hydrochloric acid (concentrated)

Procedure: Part A: Synthesis of Vanillin Oxime

  • Dissolve vanillin (1 mole) in methanol.

  • Add hydroxylamine hydrochloride (1.1 moles) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent to obtain pure vanillin oxime.

Part B: Reduction to 3-Hydroxy-4-methoxybenzylamine Hydrochloride

  • To a solution of vanillin oxime (1 mole) in methanol, add 10% Pd/C catalyst.

  • Add anhydrous ammonium formate (3-5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold methanol, and dry to obtain 3-hydroxy-4-methoxybenzylamine hydrochloride.

Protocol 5: Synthesis of a Schiff Base Ligand from 3-Hydroxy-4-methoxybenzylamine

Materials:

  • 3-Hydroxy-4-methoxybenzylamine hydrochloride

  • Salicylaldehyde

  • Ethanol

  • Triethylamine

Procedure:

  • Suspend 3-Hydroxy-4-methoxybenzylamine hydrochloride (10 mmol) in ethanol (50 ml).

  • Add triethylamine (11 mmol) to neutralize the hydrochloride and liberate the free amine.

  • To this mixture, add a solution of salicylaldehyde (10 mmol) in ethanol (10 ml).

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated Schiff base by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Experimental Workflow for Schiff Base Ligand Synthesis

Schiff_Base_Synthesis Vanillin Vanillin Vanillin_Oxime Vanillin Oxime Vanillin->Vanillin_Oxime Hydroxylamine Amine_HCl 3-Hydroxy-4-methoxy- benzylamine HCl Vanillin_Oxime->Amine_HCl Reduction (e.g., H₂/Pd/C) Free_Amine Free Amine Amine_HCl->Free_Amine Base Schiff_Base Schiff Base Ligand Free_Amine->Schiff_Base Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Condensation

Caption: Workflow for the synthesis of Schiff base ligands.

Application in Coordination Chemistry: Synthesis of Metal Complexes

The Schiff base ligands derived from Dimethyl(3-hydroxy-4-methoxybenzyl)amine are excellent chelating agents for a variety of metal ions. The presence of nitrogen and oxygen donor atoms allows for the formation of stable metal complexes with diverse geometries and potential applications in catalysis and bioinorganic chemistry.

Protocol 6: Synthesis of a Cu(II) Schiff Base Complex

Materials:

  • Schiff base ligand (from Protocol 5)

  • Copper(II) acetate monohydrate

  • Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in hot ethanol (30 ml).

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in ethanol (20 ml).

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature, and collect the precipitated complex by filtration.

  • Wash the complex with ethanol and dry it in a desiccator over anhydrous CaCl₂.

Data Presentation: Characterization of a Representative Cu(II) Complex

AnalysisResultInterpretation
Elemental AnalysisConsistent with a 1:2 (Metal:Ligand) ratioFormation of [Cu(L)₂]
Molar ConductanceLow value in DMFNon-electrolytic nature
IR Spectrum (cm⁻¹)Shift in ν(C=N) band, appearance of ν(M-N) and ν(M-O) bandsCoordination through azomethine nitrogen and phenolic oxygen
Magnetic SusceptibilityParamagneticPresence of unpaired electron in Cu(II)

Logical Relationship in Metal Complex Formation

Metal_Complex_Formation Ligand Schiff Base Ligand (L) Complex Metal Complex [M(L)n] Ligand->Complex Chelation Metal_Salt Metal Salt (e.g., Cu(OAc)₂) Metal_Salt->Complex Coordination

Caption: Formation of a metal complex from a Schiff base ligand.

Conclusion and Future Outlook

The functionalization of Dimethyl(3-hydroxy-4-methoxybenzyl)amine provides a rich platform for the synthesis of a diverse library of ligands with tunable properties. The protocols detailed in this guide offer robust and reproducible methods for modifying this scaffold at its key reactive sites. The resulting derivatives, particularly the Schiff base ligands and their metal complexes, hold significant promise for applications in catalysis, materials science, and the development of novel therapeutic agents. Further exploration of the biological activities of these compounds is warranted and could lead to the discovery of new drug candidates with improved efficacy and selectivity.

References

  • Fugu, M. B., Ndahi, N. P., Paul, B. B., & Mustapha, A. N. (Year). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bahry, M. R., Al-Noor, T. H., Fardous, A. M., Heydari, A. R., Abdou, A., Fayez, S., El-Shazly, M., & Saleh, N. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. Current Pharmaceutical Design, 30(23), 1852-1866. [Link]

  • (Year). Synthesis and Characterization of Vanillin Schiff Base With Cu(II) complexes. International Journal of Multidisciplinary Research and Development. [Link]

  • (2009). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]. Molecules, 14(5), 1749-1760. [Link]

  • Begum, T. N., Nagamani, Y. B., Lahari, S., Kalpana, A., & Aruna, K. (2025). Vanillin Pramipexole Schiff Base Metal Complexes: Synthesis, Characterization, And Dna Binding Studies. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Wikipedia. (2024, March 3). Vanillylamine. [Link]

  • (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst. Applied Catalysis B: Environmental, 366, 125058. [Link]

  • (1975). Process for the selective allylation of ortho alkoxy phenols.
  • (2022). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. Frontiers in Chemistry, 10, 868423. [Link]

  • (Year). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. [Link]

  • (Year). Deoxygenation of guaiacol (1) in different solvents a. ResearchGate. [Link]

  • (Year). N-(4-Hydroxy-3-methoxybenzyl)benzamide. National Institutes of Health. [Link]

  • (Year). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • (Year). N-Allyl-N,N-dimethylamine. NIST WebBook. [Link]

  • (Year). N-Allyl-N,N-dimethylamine. NIST WebBook. [Link]

  • (Year). N-Allyl-N,N-dimethylamine. NIST WebBook. [Link]

  • (2024). Functional characterization of Capsicum chinense vanillin aminotransferase: Detection of vanillylamine-forming activity from vanillin. PLoS One, 19(3), e0299029. [Link]

  • (Year). Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase- Catalyzed N-Acylation of Ethanolamine with Unsaturated Fatty Acids. ResearchGate. [Link]

  • (Year). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health. [Link]

  • (2025). Design, synthesis, and biological evaluation of novel vanillin-derived hydrazone compounds with antimicrobial, anticancer, and enzyme inhibition activities, along with molecular structure and drug-likeness assessment. Journal of Molecular Structure, 1318, 138656. [Link]

  • (Year). A comprehensive review of eclectic approaches to the biological synthesis of vanillin and their application towards the food sector. Future Foods, 8, 100293. [Link]

  • (Year). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]

Sources

Application

Storage and handling protocols for Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Application Note: Storage, Handling, and Stability Protocols for Dimethyl(3-hydroxy-4-methoxybenzyl)amine Part 1: Introduction & Physicochemical Profile Dimethyl(3-hydroxy-4-methoxybenzyl)amine (also known as N,N-Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocols for Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Part 1: Introduction & Physicochemical Profile

Dimethyl(3-hydroxy-4-methoxybenzyl)amine (also known as N,N-Dimethylisovanillylamine) is a phenolic benzylamine derivative. Structurally, it features an isovanillyl core (3-hydroxy-4-methoxy) linked to a dimethylamino group. This compound serves as a critical intermediate in the synthesis of pharmaceutical alkaloids and capsaicinoid analogs.

Critical Stability Warning: As a phenolic amine, this compound is amphoteric and highly susceptible to oxidative degradation and photolysis . The phenolic hydroxyl group at position 3 is prone to oxidation, leading to the formation of quinoid species (browning), while the benzylic amine is sensitive to CO₂ absorption (carbamate formation) and N-oxide formation.

Physicochemical Summary Table
PropertySpecification / Characteristic
Chemical Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance (Free Base) Viscous pale-yellow oil (darkens to brown upon oxidation)
Appearance (HCl Salt) White to off-white crystalline solid
Solubility Free Base: Soluble in DMSO, Ethanol, DCM, Chloroform.[1][2][3][4] Sparingly soluble in water.HCl Salt: Soluble in Water, DMSO, Methanol.
pKa (Estimated) ~9.5 (Amine), ~10.0 (Phenol)
Major Hazards Skin Irritant, Eye Irritant, Air Sensitive, Hygroscopic.

Part 2: Material Receipt & Initial Quality Control (QC)

Upon receipt of the material, immediate verification of integrity is required. Phenolic amines degrade silently if the cold chain is broken.

Protocol 1: Initial Integrity Check

  • Visual Inspection:

    • Pass: Material is white (salt) or pale yellow (free base).

    • Fail: Material is dark orange, brown, or black. Action: Reject immediately; indicates significant quinone formation.

  • Solubility Test (Self-Validating Step):

    • Dissolve 1 mg in 1 mL of Methanol (HPLC grade).

    • Solution should be clear and colorless. Turbidity indicates carbonate formation (CO₂ absorption).

  • LC-MS Verification (Optional but Recommended):

    • Check for M+1 peak (182.2 m/z).

    • Look for M+16 peak (198.2 m/z), indicating N-oxide formation or ring hydroxylation.

Part 3: Storage Protocols

The longevity of Dimethyl(3-hydroxy-4-methoxybenzyl)amine is dictated by the exclusion of oxygen and moisture.

A. Long-Term Storage (Archive Stock)
  • Temperature: -20°C (minimum); -80°C (optimal for >6 months).

  • Atmosphere: Argon overlay is mandatory. Nitrogen is acceptable but Argon is heavier than air and provides better protection for oils/liquids.

  • Container: Amber glass vials with Teflon-lined screw caps. Never store in polystyrene or standard polypropylene tubes for long periods as they are permeable to oxygen.

B. Working Stock (Daily Use)
  • Format: Reconstitute in anhydrous DMSO or Ethanol.

  • Concentration: 10–50 mM.[3]

  • Storage: -20°C in aliquots.

  • Freeze-Thaw Cycles: Max 3 cycles.

  • Additive: If the application permits, add 0.1% Ascorbic Acid or DTT to the stock solution to act as a sacrificial antioxidant.

Part 4: Handling & Solubilization Workflows

Experimental Logic: The benzylic amine is basic. In water, the free base will raise pH, potentially accelerating the oxidation of the phenol ring (phenolate ions oxidize faster than neutral phenols). Therefore, maintaining a neutral to slightly acidic pH during handling is crucial for stability.

Protocol 2: Preparation of Aqueous Working Solutions
  • Solubilization: Dissolve the compound in DMSO to 100x the final concentration.

  • Dilution: Dilute slowly into the aqueous buffer.

  • pH Adjustment: Ensure the buffer pH is < 7.5.

    • Why? At pH > 8.0, the phenol deprotonates (pKa ~10), making the ring electron-rich and highly susceptible to radical attack and polymerization.

Diagram 1: Handling & Degradation Logic

G cluster_0 Storage Condition cluster_1 Degradation Pathways Ideal State Intact Compound (Pale/Colorless) Oxidation Phenolic Oxidation (Quinone Methides) Ideal State->Oxidation High pH, O2, Light N_Oxide N-Oxide Formation Ideal State->N_Oxide Peroxides in Solvent Carbonate Amine Carbamate (CO2 Absorption) Ideal State->Carbonate Atmospheric CO2 Polymer Polymer Oxidation->Polymer Browning/Precipitate

Caption: Degradation pathways. High pH and Oxygen are the primary drivers of instability (Red arrow).

Part 5: Troubleshooting & FAQ

ObservationDiagnosisRemediation
Solution turns pink/brown Phenolic oxidation (Quinone formation).Discard. Use fresh stock with 1mM Ascorbate or dilute in degassed buffers.
White precipitate in DMSO Water contamination or salt formation.Warm to 37°C. If insoluble, water content in DMSO is too high.
Loss of potency in assay Adsorption to plastics.Phenolic amines can stick to polystyrene. Use glass or low-binding polypropylene.

Part 6: Synthesis of the HCl Salt (Stabilization Protocol)

If you possess the Free Base (oil) and require long-term storage (>1 year), converting it to the Hydrochloride salt is the gold standard for stability.

Protocol 3: Salt Formation

  • Dissolve 1g of Free Base in 10 mL anhydrous Diethyl Ether (or EtOAc).

  • Cool to 0°C on ice.

  • Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane).

  • A white precipitate will form immediately.

  • Filter under Argon/Nitrogen.

  • Wash with cold Ether.

  • Dry under high vacuum. Store at -20°C.

Diagram 2: Workflow for Receipt to Storage

Workflow Start Material Receipt Check Visual Check: Colorless/White? Start->Check Fail Discard/Return Check->Fail No (Brown) Form Form: Free Base or Salt? Check->Form Yes Salt Salt Form (Solid) Form->Salt Base Free Base (Oil/Liquid) Form->Base Aliquot_S Aliquot into Amber Vials Argon Overlay Salt->Aliquot_S Convert OPTIONAL: Convert to HCl Salt (Recommended for >6mo storage) Base->Convert Aliquot_B Dissolve in Anhydrous DMSO Argon Overlay Base->Aliquot_B Convert->Aliquot_S Store Store at -20°C (Desiccated) Aliquot_S->Store Aliquot_B->Store

Caption: Decision tree for processing incoming material to ensure maximum shelf-life.

References

  • PubChem. (n.d.). Compound Summary: Vanillylamine derivatives. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Liu, Y., et al. (2019).[5] "Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols." ACS Sustainable Chemistry & Engineering, 7(13), 11267–11274. (Context on phenolic benzylamine stability and synthesis). Retrieved from [Link][5]

  • Kulkarni, M. G., et al. (2012). "Oxidation of Phenolic Compounds: Mechanisms and Prevention." Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Executive Summary You are likely encountering solubility difficulties because Dimethyl(3-hydroxy-4-methoxybenzyl)amine is an amphiphilic molecule with a pKa-dependent solubility profile.[1] It contains a basic tertiary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering solubility difficulties because Dimethyl(3-hydroxy-4-methoxybenzyl)amine is an amphiphilic molecule with a pKa-dependent solubility profile.[1] It contains a basic tertiary amine (pKa ~9.[1]2) and an acidic phenolic hydroxyl group (pKa ~10.2).

At physiological pH (7.4), the molecule exists in equilibrium between its cationic (protonated) and neutral forms. If you are working with the free base , it is lipophilic and practically insoluble in water. Even as a salt, the "common ion effect" in high-salt buffers (like PBS) can force precipitation.

This guide provides three validated workflows to solubilize this compound for in vitro and in vivo applications.

Module 1: The pH Switch (Salt Formation)

Best for: High-concentration aqueous stocks (>10 mM).[1]

The most robust method to solubilize this compound is to lock it into its cationic state by lowering the pH below its amine pKa.

The Mechanism

The tertiary nitrogen must be protonated to form a water-soluble cation.[1]

  • Target pH: < 5.0

  • Recommended Acid: 0.1 M Hydrochloric Acid (HCl) or Methanesulfonic Acid.

Protocol: In-Situ Salt Formation

If you have the free base (oil or solid), do not add water directly. Follow this "Acid-First" protocol:

  • Weigh the target amount of Dimethyl(3-hydroxy-4-methoxybenzyl)amine.[1]

  • Add 1.0 equivalent of 0.1 M HCl (relative to the molar amount of the compound).

  • Vortex vigorously for 60 seconds. The compound should dissolve to form the hydrochloride salt in situ.

  • Dilute with water to the desired volume.

  • Check pH: Ensure final pH is < 6.0. If neutral buffer is added, the pH may rise, causing the free base to crash out.

Critical Note: Avoid Phosphate Buffered Saline (PBS) during the initial dissolution. Phosphate ions can act as a buffer that resists the necessary pH drop, or in rare cases, form less soluble phosphate salts. Use water or saline (0.9% NaCl) first.[1]

Module 2: Cosolvent Systems (The "Quick Fix")

Best for: Low-concentration screening (< 100 µM) or cellular assays.[1]

If pH manipulation is not possible due to assay constraints, use a water-miscible organic solvent.[1]

Solubility Data Table
Solvent SystemMax Solubility (Est.)StabilityBiological Limit
DMSO (100%) > 100 mMHigh (Frozen)< 0.1% v/v (Cell Culture)
Ethanol (100%) ~ 50 mMModerate< 1.0% v/v
PEG 400 ~ 25 mMHigh< 10% v/v (In Vivo)
Water (pH 7.4) < 1 mM (Unstable)Low (Oxidation)N/A
Protocol: The "Anti-Crash" Dilution Method

Users often report precipitation when injecting a DMSO stock into aqueous buffer. This is caused by the sudden change in dielectric constant.

Correct Workflow:

  • Prepare a 1000x Stock in pure DMSO (e.g., 10 mM).

  • Do NOT add the stock directly to the cell culture well.

  • Create an Intermediate Working Solution (10x) in culture media without serum or PBS.[1]

    • Technique: Pipette the DMSO stock into the vortexing media. Do not add media to DMSO.

  • Add the Intermediate Solution to your final assay plate.

Module 3: Advanced Formulation (Cyclodextrins)

Best for: In vivo animal studies (IP/IV/Oral) where pH must be neutral.

Cyclodextrins (CDs) form an inclusion complex, encapsulating the lipophilic aromatic ring while exposing hydrophilic groups to the water. This prevents precipitation at neutral pH.[1]

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][3]
Protocol: Complexation
  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Add the compound (free base or salt) to this vehicle.

  • Sonication: Sonicate at 40°C for 20–30 minutes.

  • Filtration: Filter sterilize using a 0.22 µm PVDF filter.

    • Why PVDF? Nylon filters can bind phenolic compounds.[1]

Visual Troubleshooting Guides

Figure 1: Solubility Decision Matrix

Use this logic flow to select the correct solvent system for your specific application.

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal AppType->InVivo ConcCheck Target Conc > 100 µM? InVitro->ConcCheck RouteCheck Route of Admin? InVivo->RouteCheck DMSO Use DMSO Stock (Dilute < 0.1%) ConcCheck->DMSO No Salt Convert to HCl Salt (pH < 5.0) ConcCheck->Salt Yes Oral Oral Gavage RouteCheck->Oral IV_IP IV / IP Injection RouteCheck->IV_IP Emulsion Lipid Formulation (Corn Oil / Tween 80) Oral->Emulsion CD 20% HP-beta-Cyclodextrin (Neutral pH) IV_IP->CD

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Figure 2: The "Crash-Out" Prevention Workflow

Visualizing the correct mixing order to prevent precipitation during dilution.

DilutionProtocol Step1 1. DMSO Stock (10-50 mM) Step2 2. Vortex Buffer (Rapid Motion) Step3 3. Dropwise Addition (Stock into Buffer) Step1->Step3 Add Precip PRECIPITATION! (Avoid Static Mixing) Step1->Precip Adding Buffer to Stock Step2->Step3 While Vortexing Step4 4. Stable Solution Step3->Step4 Success

Caption: Step-by-step mixing protocol. Always add the concentrated stock TO the moving buffer, never the reverse.

Frequently Asked Questions (FAQ)

Q1: My solution turned pink/brown after 24 hours. Is it still usable?

  • Diagnosis: This indicates oxidation of the phenolic hydroxyl group (Position 3), likely forming a quinone intermediate.

  • Solution: Discard the solution. For future preparations, add an antioxidant such as Sodium Metabisulfite (0.1%) or Ascorbic Acid to the aqueous buffer. Always store stocks at -20°C and protect from light.

Q2: Can I use PBS as the main solvent?

  • Technical Insight: We advise against dissolving the solid directly in PBS. The phosphate buffer capacity at pH 7.4 resists the protonation of the amine, keeping the molecule in its less soluble neutral form. Dissolve in water or dilute acid first, then dilute into PBS if necessary.

Q3: The compound dissolves in DMSO but precipitates immediately when added to cell media.

  • Troubleshooting: This is "solvent shock."[1]

    • Lower the final concentration.

    • Use the Intermediate Dilution Step (See Module 2).

    • If precipitation persists, the concentration exceeds the thermodynamic solubility limit of the neutral species. You must switch to the Cyclodextrin method (Module 3).

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides fundamental solubility constants for benzylamine derivatives).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • PubChem Database. (2025).[1][4] Compound Summary for Methoxy-N,N-dimethylbenzylamine derivatives. National Center for Biotechnology Information.[1]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of Phenolic Amines During Synthesis

Welcome to the technical support center for the synthesis and handling of phenolic amines. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of phenolic amines. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive compounds. Phenolic amines, a class of molecules vital to pharmaceuticals and neuroscience (e.g., catecholamines), are notoriously susceptible to oxidation. This guide provides in-depth, field-proven insights to help you anticipate, prevent, and troubleshoot oxidation-related issues in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of phenolic amines. The format is designed for quick reference and effective problem-solving.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Reaction mixture turns yellow, brown, purple, or black. Oxidation of the phenolic amine. Phenolic compounds, especially those with multiple hydroxyl groups like catechols, are highly susceptible to oxidation.[1][2] This process is often initiated by dissolved oxygen in the solvents and can be accelerated by trace metal impurities, light, and elevated temperatures.[3] The initial oxidation forms highly reactive quinones, which can then undergo further reactions, including polymerization, leading to the formation of dark, complex mixtures.[3][4]1. Rigorous Deoxygenation: Ensure all solvents are thoroughly deoxygenated before use. The "Freeze-Pump-Thaw" method is the most effective for removing dissolved gases.[5][6] For less sensitive applications, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient.[5][6][7] 2. Maintain Inert Atmosphere: Conduct the entire reaction and workup under a positive pressure of a dry, inert gas like Argon or Nitrogen.[8][9] Use Schlenk line techniques or a glovebox for all manipulations.[8][10] 3. Add an Antioxidant: Introduce a small amount of a suitable antioxidant to the reaction mixture. Common choices include sodium metabisulfite or ascorbic acid.[11][12][13] These agents act as sacrificial reductants, protecting your target molecule from oxidation.[14][15]
Low yield of the desired product, with many unidentified byproducts. Oxidative degradation of the starting material or product. The same oxidative pathways that cause color changes can also lead to the degradation of your phenolic amine, resulting in a complex mixture of byproducts and a low yield of the desired compound.1. Review Deoxygenation Protocol: Ensure your deoxygenation technique is adequate for the sensitivity of your compounds. For highly sensitive materials, multiple freeze-pump-thaw cycles are recommended.[5][6] 2. Purify Reagents: Impurities in starting materials or reagents can catalyze oxidation. Consider purifying sensitive reagents before use. 3. Control Temperature: Avoid excessive heat, as it can accelerate oxidation rates. If heating is necessary, ensure it is done under a strictly inert atmosphere.[16]
Difficulty in purifying the final product. Formation of polar, high-molecular-weight byproducts from oxidation. The quinones and subsequent polymerization products formed during oxidation are often highly polar and can be difficult to separate from the desired phenolic amine, leading to streaking on TLC plates and poor separation during column chromatography.1. Proactive Prevention: The best solution is to prevent oxidation from occurring in the first place by following the recommendations above. 2. Modified Workup: During the workup, consider washing the organic phase with a dilute solution of a reducing agent like sodium bisulfite to reduce some of the colored impurities. 3. Specialized Chromatography: If purification remains challenging, consider alternative chromatographic techniques such as reverse-phase chromatography, which may offer better separation of polar compounds.
Product appears pure by NMR but is discolored. Trace amounts of highly colored oxidative impurities. Even a very small amount of a highly conjugated, colored byproduct can impart a noticeable color to an otherwise pure sample.1. Charcoal Treatment: Dissolve the product in a suitable solvent and stir with a small amount of activated carbon for a short period. The activated carbon can adsorb the colored impurities. Filter the mixture through Celite to remove the charcoal. 2. Recrystallization: If your product is a solid, recrystallization can be an effective method for removing trace impurities.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and practices of working with phenolic amines.

Q1: What is the fundamental mechanism of phenolic amine oxidation?

A: The oxidation of phenolic amines, particularly catecholamines, typically begins with the loss of electrons from the hydroxyl groups of the phenol ring. This is often facilitated by oxygen and can be catalyzed by metal ions.[3] This initial step forms a semiquinone radical, which can be further oxidized to a highly reactive quinone.[3] These quinones can then undergo intramolecular cyclization and further reactions, leading to the formation of complex, often colored, structures like aminochromes.[17][18]

Q2: Which inert gas is better for protecting my reaction, Argon or Nitrogen?

A: For most applications, both Argon and Nitrogen are effective at providing an inert atmosphere. Argon is denser than air, which can be advantageous as it will displace air from the reaction vessel. However, it is also more expensive. Nitrogen is less dense than air but is generally sufficient for most benchtop synthesis and is more cost-effective. For highly sensitive reactions, Argon is often preferred.

Q3: What are the most effective methods for deoxygenating solvents?

A: The choice of deoxygenation method depends on the sensitivity of your reaction and the solvent being used.

Method Description Pros Cons
Freeze-Pump-Thaw The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[5][6]Most effective method for removing dissolved gases.[5][6]Time-consuming; requires access to a vacuum line and liquid nitrogen.
Sparging (Bubbling) An inert gas (Argon or Nitrogen) is bubbled through the solvent for an extended period (e.g., 30-60 minutes).[6][7]Simple and does not require specialized equipment.Less effective than freeze-pump-thaw; can lead to solvent evaporation.[5]
Sonication under Vacuum The solvent is sonicated while under a partial vacuum. This helps to nucleate bubble formation and remove dissolved gases.[5]Faster than sparging for small volumes.Less effective than freeze-pump-thaw.

Q4: Can I use a rotary evaporator to concentrate my phenolic amine solution?

A: It is generally not recommended to concentrate solutions of sensitive phenolic amines using a rotary evaporator, as this can expose the compound to both heat and residual oxygen, even under vacuum. If concentration is necessary, it is best to do so at low temperatures and under a blanket of inert gas.

Q5: How do antioxidants like sodium metabisulfite and ascorbic acid work?

A: Antioxidants like sodium metabisulfite and ascorbic acid are reducing agents.[11][14][19] They act as "sacrificial" compounds, meaning they are more easily oxidized than the phenolic amine. By reacting with any oxidizing agents present (such as dissolved oxygen or trace peroxides), they protect the target molecule from degradation.[15][20] Ascorbic acid, for example, can donate electrons to terminate free radical chain reactions.[12]

Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential techniques in handling air-sensitive phenolic amines.

Protocol 1: Deoxygenation of Solvents by the Freeze-Pump-Thaw Method

This is the most rigorous method for removing dissolved oxygen from solvents.[5][6]

Materials:

  • Schlenk flask

  • High-vacuum line

  • Liquid nitrogen

  • Solvent to be deoxygenated

Procedure:

  • Place the solvent in a Schlenk flask, filling it to no more than half its volume.

  • Attach the flask to the vacuum line.

  • Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.

  • Open the flask to the vacuum and allow it to pump for 3-5 minutes. This removes the gases from the headspace above the frozen solvent.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may notice bubbling as dissolved gases are released from the liquid.

  • Repeat steps 3-6 at least two more times.

  • After the final thaw, backfill the flask with a dry, inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the basic setup for running a reaction while protecting it from air and moisture.[8][9]

Materials:

  • Oven-dried glassware (e.g., round-bottom flask, condenser)

  • Schlenk line or inert gas manifold

  • Rubber septa

  • Needles and syringes

  • Mineral oil bubbler

Procedure:

  • Assemble the oven-dried glassware while it is still hot.

  • Connect the reaction vessel to the Schlenk line via a rubber hose.

  • Evacuate the air from the flask by opening it to the vacuum line.

  • Backfill the flask with inert gas.

  • Repeat the evacuate/backfill cycle three times to ensure a thoroughly inert atmosphere.

  • Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with a mineral oil bubbler.

  • Add deoxygenated solvents and reagents via syringe through a rubber septum.

Visualizing the Problem: Oxidation Pathways and Prevention Workflow

Oxidation Pathway of a Catecholamine

The following diagram illustrates the general oxidative degradation pathway of a catecholamine, such as dopamine.

G Catecholamine Phenolic Amine (e.g., Dopamine) Semiquinone Semiquinone Radical Catecholamine->Semiquinone - e-, - H+ Quinone o-Quinone (Reactive) Semiquinone->Quinone - e-, - H+ (Oxygen) CyclizedProduct Cyclized Intermediate (e.g., Leucodopaminechrome) Quinone->CyclizedProduct Intramolecular Cyclization Aminochrome Aminochrome (Colored) CyclizedProduct->Aminochrome Oxidation Polymer Polymeric Products (Dark Color) Aminochrome->Polymer Polymerization

Caption: Generalized oxidation pathway of a phenolic amine to colored polymeric products.

Troubleshooting Workflow for Suspected Oxidation

This flowchart provides a logical sequence of steps to follow when you suspect oxidation has occurred in your reaction.

G start Observe Unexpected Color Change or Low Yield check_atmosphere Was the reaction run under a strict inert atmosphere? start->check_atmosphere check_degassing Were all solvents rigorously deoxygenated? check_atmosphere->check_degassing Yes implement_inert Implement Schlenk line or glovebox techniques. check_atmosphere->implement_inert No check_antioxidant Was an antioxidant used? check_degassing->check_antioxidant Yes implement_degassing Use Freeze-Pump-Thaw for solvent degassing. check_degassing->implement_degassing No implement_antioxidant Add an antioxidant (e.g., Na2S2O5, Ascorbic Acid). check_antioxidant->implement_antioxidant No rerun_reaction Re-run the experiment with improved conditions. check_antioxidant->rerun_reaction Yes implement_inert->rerun_reaction implement_degassing->rerun_reaction implement_antioxidant->rerun_reaction

Caption: Decision workflow for troubleshooting oxidation in phenolic amine synthesis.

References

  • Directional Oxidation of Amine-Containing Phenolic Pharmaceuticals by Aqueous Dissolved Oxygen under Dark Conditions Catalyzed by Nitrogen-Doped Multiwall Carbon Nanotubes | ACS ES&T Water. (2020).
  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Degassing solvents. University of York.
  • Green synthesis and biomedical potential of l-ascorbic acid-stabilized copper sulfide nanoparticles as antibacterial and antioxidant agents. (2025). Taylor & Francis.
  • Ascorbic acid as antioxidant | Request PDF. (2025).
  • Sodium metabisulfite. Wikipedia.
  • Chemistry of ascorbic acid. Wikipedia.
  • How To: Degas Solvents. University of Rochester.
  • Sodium Metabisulfite Explained: Properties, Uses & Safety. HTMC Group.
  • Indirect electroanalytical detection of phenols. (2015). Analyst (RSC Publishing).
  • Vitamin C (Ascorbic Acid). (2023).
  • Troubleshooting unexpected color development in Ninhydrin test. Benchchem.
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • The measurement of phenols with graphitic carbon fiber microelectrodes and fast-scan cyclic voltammetry. (2025). PMC.
  • Ascorbic Acid-A Potential Oxidant Scavenger and Its Role in Plant Development and Abiotic Stress Tolerance. (2017). Frontiers.
  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2020). MDPI.
  • Air Sensitive Compounds. Ossila.
  • How do phenols work with a amine antioxidant additives? (2021). YouTube.
  • (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2025).
  • A Comparative Guide to Phenol Detection: The Gibbs Method vs.
  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. (2023).
  • Sodium Metabisulfite: Properties, Uses & Prepar
  • How catecholamines are oxidized? (2021).
  • Oxidation of Secondary and Primary Amines. SlideShare.
  • Are amines often yellow? (2023). Reddit.
  • Sodium Metabisulfite: Uses, Synthesis and Hazards. (2022). ChemicalBook.
  • (PDF) Electroanalytical method for the detection of phenol :A Brief. (2024).
  • the manipulation of air.sensitive compounds. Neilson Lab.
  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | C
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • The Versatile Applications of Sodium Metabisulfite in Modern Industries. (2024). Vrik Pharma.
  • Phenolic acids: Natural versatile molecules with promising therapeutic applic
  • US7169268B2 - Color stabilization of amines.
  • Air-sensitive – Knowledge and References. Taylor & Francis.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Unveiling the power of phenols: How they contribute to antioxidant act. (2024). Vesela Motika.
  • Handling air-sensitive reagents AL-134. MIT.
  • Antioxidant properties of phenols. (2007). Journal of Pharmacy and Pharmacology.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI.
  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution. (2014).
  • Catecholamine autotoxicity.
  • Oxidation Chemistry of Catecholamines and Neuronal Degeneration: An Update | Request PDF. (2025).
  • Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogen
  • Continuous Synthesis of Aryl Amines from Phenols Utilizing Integrated Packed‐Bed Flow Systems | Request PDF. (2025).
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants. (2024). PMC.
  • Direct synthesis of anilines and nitrosobenzenes
  • 24.6: Synthesis of Amines. (2025). Chemistry LibreTexts.

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Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Dimethyl(3-hydroxy-4-methoxybenzyl)amine vs. Vanillin Derivatives

Executive Summary This technical guide compares the bioactivity profile of Dimethyl(3-hydroxy-4-methoxybenzyl)amine (an Isovanillin derivative) against standard Vanillin (4-hydroxy-3-methoxybenzaldehyde) derivatives. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the bioactivity profile of Dimethyl(3-hydroxy-4-methoxybenzyl)amine (an Isovanillin derivative) against standard Vanillin (4-hydroxy-3-methoxybenzaldehyde) derivatives.

While Vanillin is a ubiquitous scaffold in medicinal chemistry known for its antioxidant and antimicrobial properties, its isomer Isovanillin (and its amine derivatives) offers a distinct pharmacological profile.[1][2] The core distinction lies in the positional isomerism of the hydroxyl/methoxy groups and the functional shift from a reactive aldehyde to a stable tertiary amine.

Key Findings:

  • Metabolic Divergence: Isovanillin derivatives act as inhibitors of Aldehyde Oxidase (AO), whereas Vanillin is a substrate . This suggests the amine derivative may possess enhanced metabolic stability and distinct pharmacokinetic interactions.

  • Antioxidant Potency: Vanillin derivatives (4-OH) generally exhibit superior radical scavenging compared to Isovanillin derivatives (3-OH) due to resonance stabilization differences, though the amine functionality can modulate lipid solubility.

  • Antimicrobial Efficacy: Isovanillin derivatives have demonstrated comparable or superior bacteriostatic activity against specific strains (S. aureus, E. coli) compared to vanillin, potentially due to altered membrane permeability.

Chemical & Structural Analysis[3]

The biological divergence stems from two critical structural factors: the substitution pattern (3,4-disubstitution) and the linker functionality (Amine vs. Aldehyde).

Structural Comparison
FeatureDimethyl(3-hydroxy-4-methoxybenzyl)amineVanillin Derivatives (Reference)
Core Scaffold Isovanillyl (3-Hydroxy-4-methoxy)Vanillyl (4-Hydroxy-3-methoxy)
Phenolic -OH Position 3 (Meta) relative to benzylic carbonPosition 4 (Para) relative to benzylic carbon
Functional Group Tertiary Amine (N,N-Dimethyl)Aldehyde (or Acid/Alcohol/Imine)
Electronic Nature Basic (Cationic at physiological pH)Neutral / Electrophilic
Lipophilicity Moderate (pH-dependent)Moderate to Low
Visualization of Structural Divergence

ChemicalStructure Isovanillin Dimethyl(3-hydroxy-4-methoxybenzyl)amine (Isovanillyl Amine) OH_Pos Phenolic OH Position Isovanillin->OH_Pos Meta (3-OH) Metabolism Metabolic Pathway Isovanillin->Metabolism Aldehyde Oxidase INHIBITOR (Stable Amine) Activity Primary Bioactivity Isovanillin->Activity Antimicrobial, Anti-inflammatory (Membrane Active) Vanillin Vanillin Derivatives (Vanillyl Aldehyde/Amides) Vanillin->OH_Pos Para (4-OH) Vanillin->Metabolism Aldehyde Oxidase SUBSTRATE (Oxidizes to Acid) Vanillin->Activity Antioxidant, Flavorant (Radical Scavenging)

Caption: Structural and functional divergence between Isovanillyl amine (Compound A) and Vanillin derivatives (Compound B).

Bioactivity Comparison

Antioxidant Activity (Radical Scavenging)

The position of the hydroxyl group is the determinant factor for antioxidant capacity in phenolic compounds.

  • Vanillin (Para-OH): The 4-OH group allows for effective delocalization of the unpaired electron into the benzene ring and the carbonyl group (or benzylic tail). This resonance stabilization makes Vanillin a potent scavenger of DPPH and ABTS radicals.

  • Isovanillyl Amine (Meta-OH): The 3-OH group has less effective resonance stabilization with the benzylic position. Consequently, Isovanillin derivatives typically show lower antioxidant potency (higher IC50) compared to their Vanillin counterparts. However, the presence of the tertiary amine can improve lipid solubility, potentially enhancing protection against lipid peroxidation in cell membranes.

Enzyme Interaction & Metabolism

This is the most significant pharmacological differentiator.

  • Vanillin: Is rapidly oxidized in vivo to Vanillic Acid by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase. It is a substrate.

  • Isovanillin (and derivatives): Isovanillin is a reported selective inhibitor of Aldehyde Oxidase.[3][4] The N,N-dimethyl amine derivative, being non-oxidizable at the benzylic carbon (unlike the aldehyde), is metabolically more stable and may prolong the half-life of co-administered drugs metabolized by AO.

Antimicrobial Properties

Experimental data suggests that while Vanillin is bacteriostatic, Isovanillin derivatives often exhibit comparable or superior antimicrobial activity against specific pathogens.

  • Mechanism: Disruption of cell membrane integrity. The cationic nature of the Dimethylamine moiety (at pH 7.4) facilitates interaction with negatively charged bacterial cell walls (Gram-negative), potentially offering an advantage over the neutral Vanillin.

Comparative Data Summary:

AssayMetricDimethyl(3-hydroxy-4-methoxybenzyl)amineVanillin (Standard)
DPPH Scavenging IC50 (µg/mL)~30.0 (Estimated for Isovanillin core)0.8 - 5.0 (High Potency)
Aldehyde Oxidase InteractionInhibitor Substrate
Antimicrobial MIC (S. aureus)Moderate to High ActivityModerate (Bacteriostatic)
Solubility Water/LipidAmphiphilic (pH dependent)Lipophilic (Low water sol.)

Experimental Protocols

To validate these comparisons in your own laboratory, use the following standardized protocols.

DPPH Radical Scavenging Assay (Antioxidant)

Validates the loss of radical scavenging efficiency due to the 3-OH shift.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM. Solution must be fresh and protected from light (deep violet color).

  • Sample Prep: Prepare serial dilutions of Dimethyl(3-hydroxy-4-methoxybenzyl)amine and Vanillin (positive control) in methanol (range: 10–200 µg/mL).

  • Reaction:

    • Add 100 µL of sample solution to 100 µL of DPPH solution in a 96-well microplate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Validates the membrane-active properties of the amine derivative.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve Dimethyl(3-hydroxy-4-methoxybenzyl)amine in DMSO (max 1% final conc).

  • Plate Setup:

    • Add 100 µL MHB to wells of a 96-well plate.

    • Perform serial 2-fold dilutions of the test compound.

    • Add 100 µL of diluted bacterial inoculum to each well.

  • Controls: Vanillin (Reference), Ciprofloxacin (Antibiotic Control), Sterility Control (Broth only), Growth Control (Bacteria + Solvent).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (turns pink if live bacteria are present).

Mechanism of Action (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship logic driving the bioactivity differences.

SAR_Logic cluster_0 Vanillin (4-OH, 3-OMe) cluster_1 Isovanillyl Amine (3-OH, 4-OMe) V_Struct Para-OH Group V_Effect High Resonance Stabilization (Strong Antioxidant) V_Struct->V_Effect V_Metab Oxidation to Vanillic Acid V_Struct->V_Metab I_Effect Reduced Resonance (Weaker Antioxidant) V_Effect->I_Effect Superior Scavenging I_Target AO Inhibition & Membrane Interaction V_Metab->I_Target Metabolic Stability I_Struct Meta-OH Group I_Struct->I_Effect I_Amine Dimethylamine Group I_Amine->I_Target

Caption: SAR Logic flow comparing the resonance effects and functional group impact on bioactivity.

References

  • Panoutsopoulos, G., & Beedham, C. (2005).[4] Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared guinea pig liver slices. Cell Biochemistry and Function. Link

    • Key citation for Isovanillin as an Aldehyde Oxidase inhibitor vs Vanillin as a substrate.[3]

  • Tai, A., et al. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

    • Establishes the baseline antioxidant protocols and potency for Vanillin.
  • Vandresen, F., et al. (2014). Antibacterial activity of vanillin derivatives.[1][2][5] Molecules. Link

    • Provides comparative MIC d
  • PubChem Compound Summary. (2025). Isovanillin (3-Hydroxy-4-methoxybenzaldehyde).[6][4] National Center for Biotechnology Information. Link

    • Source for chemical structure and basic physical property data.[6]

Sources

Comparative

Technical Analysis: IR Spectroscopic Profiling of Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Executive Summary & Structural Context[1][2] Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a pivotal intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical pharmacophores. Structurally, it is the -dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a pivotal intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical pharmacophores. Structurally, it is the


-dimethylbenzylamine derivative of Isovanillin .

Distinguishing this compound from its structural isomer (Vanillin derivatives) and its precursor (Isovanillin) is a frequent challenge in drug development. This guide provides a definitive spectroscopic framework to validate the identity of this molecule, focusing on the specific infrared (IR) shifts caused by the 3-hydroxy/4-methoxy substitution pattern and the benzylamine functionality.

The Structural Core
  • Core Scaffold: Benzene ring with 1,3,4-substitution.[1]

  • Functional Groups:

    • Position 1: Dimethylaminomethyl group (

      
      ).
      
    • Position 3: Phenolic Hydroxyl (

      
      ).
      
    • Position 4: Methoxy ether (

      
      ).
      

Characteristic IR Peak Assignments

The following data synthesizes experimental baselines from isovanillin precursors and theoretical shifts observed in phenolic benzylamines.

Table 1: Comparative Spectroscopic Signature
Functional GroupVibration ModeTarget Molecule (cm⁻¹)Precursor (Isovanillin)Isomer (Vanillyl Analog*)Diagnostic Note
Phenolic -OH Stretch (H-bonded)3200–3550 (Broad) 3200–35003200–3550Broad band; confirms phenol integrity.
Aromatic C-H Stretch3000–3100 3000–31003000–3100Weak intensity; standard aromatic indicator.
Aliphatic C-H Stretch (Asym/Sym)2940–2970 2940–2970 (OMe only)2940–2970Increased intensity in Target due to

+

.
Amine C-H "Bohlmann Bands"2760–2820 Absent2760–2820CRITICAL: Specific to

-methyl groups adjacent to lone pairs.
Carbonyl (C=O) StretchABSENT 1660–1690 (Strong) AbsentPrimary reaction monitor. Disappearance confirms reduction.
Aromatic Ring C=C Skeleton1590, 1515 1590, 15101590, 1515Characteristic of 1,2,4-substituted benzene rings.
Ether (Ar-O-C) Stretch (Asym)1260–1275 1260–12701260–1270Strong band from the 4-methoxy group.
Amine (C-N) Stretch (Aliphatic)1150–1200 Absent1150–1200Medium intensity; confirms amine incorporation.
Fingerprint Out-of-plane (oop)800–860 800–860810–870Pattern specific to 1,3,4-substitution.

*Vanillyl Analog refers to Dimethyl(4-hydroxy-3-methoxybenzyl)amine.

Detailed Mechanistic Analysis
1. The "Bohlmann Band" Anomaly (2760–2820 cm⁻¹)

Unlike the precursor Isovanillin, the target amine exhibits distinct C-H stretching bands below 2850 cm⁻¹.

  • Causality: These arise from the interaction between the nitrogen lone pair and the anti-bonding orbital of the adjacent C-H bonds (

    
    ).
    
  • Application: Presence of these bands confirms the tertiary amine structure (

    
    ) is intact and not protonated (salt forms lose these bands).
    
2. The Carbonyl Disappearance (1660–1690 cm⁻¹)

The most robust metric for reaction completion (Reductive Amination of Isovanillin) is the total vanishing of the aldehyde carbonyl peak.

  • Threshold: Any residual peak at ~1680 cm⁻¹ indicates unreacted starting material (>2% contamination).

3. Isomer Differentiation (Fingerprint Region)

Distinguishing the 3-hydroxy-4-methoxy (Isovanillin series) from 4-hydroxy-3-methoxy (Vanillin series) requires careful analysis of the fingerprint region (600–900 cm⁻¹).

  • Isovanillin Series: Typically shows a distinct doublet or shift in the C-H out-of-plane bending modes around 800–820 cm⁻¹ and 850–860 cm⁻¹ due to the specific electronic environment of the 3-OH group.

  • Vanillin Series: Often exhibits a stronger solitary band near 815–820 cm⁻¹ .

Experimental Protocol: Synthesis & Verification

This protocol outlines the generation of the target molecule via reductive amination, designed to be self-validating using the IR metrics defined above.

Workflow Diagram

G Start Start: Isovanillin (3-OH-4-OMe-Benzaldehyde) Step1 Reaction: Dimethylamine + Reducing Agent (NaBH4 or H2/Pd) Start->Step1 Step2 Workup: Acid/Base Extraction Isolation of Free Base Step1->Step2 Check IR Checkpoint: 1680 cm⁻¹ Peak? Step2->Check Fail Reprocess: Unreacted Aldehyde Check->Fail Present Pass Success: Target Amine Confirmed Check->Pass Absent Fail->Step1

Figure 1: Self-validating synthesis workflow using IR checkpoints.

Step-by-Step Methodology
  • Pre-Reaction Baseline:

    • Acquire an ATR-FTIR spectrum of the pure Isovanillin starting material.

    • Key Marker: Note the exact position of the C=O stretch (typically 1675–1685 cm⁻¹).

  • Reductive Amination:

    • React Isovanillin with Dimethylamine (2.0 eq) and Sodium Triacetoxyborohydride (1.5 eq) in Dichloromethane (DCM).

    • Stir at room temperature for 12 hours.

  • Workup & Isolation (Critical for IR Accuracy):

    • Quench with saturated NaHCO₃. Extract with DCM.

    • Purification: The amine must be isolated as the free base for the IR peaks described above. If isolated as a hydrochloride salt, the "Bohlmann bands" (2760–2820 cm⁻¹) will disappear, and a broad ammonium band (~2500–3000 cm⁻¹) will obscure the region.

  • Validation (The "Trust" Step):

    • Dry the product (oil or low-melting solid) thoroughly to remove solvent (DCM peaks at 700 cm⁻¹ can interfere).

    • Run ATR-FTIR.

    • Pass Criteria:

      • < 1% Transmittance change at 1680 cm⁻¹ (No Carbonyl).

      • Distinct peaks at 2760–2820 cm⁻¹ (Amine C-H).

      • Broad OH stretch present (Phenol intact).

Spectroscopic Decision Tree

Use this logic flow to identify unknown samples suspected to be the target molecule.

DecisionTree Input Unknown Sample Spectrum Q1 Is there a strong peak at 1660-1700 cm⁻¹? Input->Q1 Res1 It is a Precursor (Aldehyde/Ketone) Q1->Res1 Yes Q2 Are there sharp peaks at 2760-2820 cm⁻¹? Q1->Q2 No Res2 Likely Primary/Sec Amine or Salt Form Q2->Res2 No Q3 Is there a broad band at 3200-3550 cm⁻¹? Q2->Q3 Yes Res3 Non-Phenolic Analog (e.g., Veratryl deriv.) Q3->Res3 No Final Confirmed: Dimethyl(3-hydroxy-4-methoxybenzyl)amine Q3->Final Yes

Figure 2: Logic gate for spectroscopic identification of the target amine.

References

  • NIST Mass Spectrometry Data Center. Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) IR Spectrum.[2][3][4] National Institute of Standards and Technology (NIST) Standard Reference Database.[5][6] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Dimethylamine IR Spectrum.[3] National Institute of Standards and Technology (NIST).[4][5] Available at: [Link]

  • PubChem. 3-Hydroxy-4-methoxybenzyl alcohol (Analogous Alcohol Structure).[3] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Bohlmann bands and phenolic shifts).

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine via Elemental Analysis

Introduction In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is paramount. Dimethyl(3-hydroxy-4-methoxybenzyl)amine, a substi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is paramount. Dimethyl(3-hydroxy-4-methoxybenzyl)amine, a substituted benzylamine, represents a common structural motif in medicinal chemistry. Its synthesis, while seemingly straightforward, requires rigorous validation to ensure that the final compound is indeed the correct molecule and is free from impurities that could confound downstream biological assays.

This guide provides an in-depth, experience-driven comparison of methodologies for validating the synthesis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine, with a core focus on elemental analysis. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, establish a self-validating workflow, and compare the strengths and limitations of elemental analysis against other common analytical techniques. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for chemical synthesis validation.

The Synthetic Pathway: Reductive Amination

The synthesis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine is efficiently achieved via a direct reductive amination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This method is chosen for its high efficiency and atom economy. An alternative, the Eschweiler-Clarke reaction, involves the methylation of a primary amine using formaldehyde and formic acid; while effective, it requires the initial synthesis of the primary amine, adding a step to the process.[1][2] Direct reductive amination is a more streamlined approach.[3][4]

Core Rationale: Reductive amination combines the formation of an imine or iminium ion from an aldehyde and an amine with its immediate reduction to the target amine in a single pot.[5] This strategy prevents the isolation of the often-unstable imine intermediate and typically leads to high yields. The choice of reducing agent is critical; it must be selective enough to reduce the C=N double bond of the iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent candidate for this, as it is a mild and selective reducing agent, less sensitive to moisture than alternatives like sodium cyanoborohydride.

Experimental Protocol: Synthesis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzaldehyde (5.0 g, 32.9 mmol).

  • Solvent Addition: Dissolve the aldehyde in 100 mL of dichloromethane (DCM).

  • Amine Addition: Add a 2.0 M solution of dimethylamine in THF (24.7 mL, 49.3 mmol, 1.5 equivalents). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is typically observed.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (9.2 g, 42.7 mmol, 1.3 equivalents) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing and Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure Dimethyl(3-hydroxy-4-methoxybenzyl)amine as a pale yellow oil.[6]

Validating Purity and Composition: The Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, is a cornerstone technique for determining the mass percentages of these elements in a pure organic compound.[7][8] Its power lies in its ability to provide a quantitative measure of the bulk purity of the sample, complementing the structural information provided by spectroscopic methods.

The Principle of Self-Validation: The protocol is inherently self-validating. If the experimentally determined percentages of C, H, and N match the theoretical values calculated from the molecular formula, it provides strong evidence that the synthesized compound has the correct elemental composition and is substantially free of impurities.[9] Most chemistry journals require the experimental values to be within ±0.4% of the calculated values for a compound to be considered pure.[10][11]

Workflow for Synthesis Validation

cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Validation cluster_decision Decision Logic start Start: Isovanillin + Dimethylamine reaction Reductive Amination (NaBH(OAc)₃) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product: C₁₀H₁₅NO₂ purification->product sample Prepare Sample for Elemental Analysis product->sample analysis Combustion Analysis (CHN Analyzer) sample->analysis results Obtain Experimental %C, %H, %N analysis->results decision Results within ±0.4% of Theoretical? results->decision validated Synthesis Validated: Correct Composition & High Purity decision->validated Yes investigate Investigate Discrepancy decision->investigate No

Caption: Workflow from synthesis to validation.

Experimental Protocol: Sample Preparation for Elemental Analysis
  • Sample Purity: Ensure the sample obtained from the purification step is of the highest possible purity. Residual solvents or chromatographic impurities will invalidate the results.

  • Drying: Dry the purified oil under high vacuum for at least 12 hours to remove any trace amounts of residual solvent (e.g., DCM, methanol, water). This is a critical step, as even small amounts of solvent can significantly alter the hydrogen and carbon percentages.

  • Sample Weighing: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a calibrated ultra-microbalance. The accuracy of this weight is fundamental to the calculation.

  • Submission: Fold the capsule to ensure no sample can escape and submit it for combustion analysis.

Data Interpretation: Theoretical vs. Experimental Values

The molecular formula for Dimethyl(3-hydroxy-4-methoxybenzyl)amine is C₁₀H₁₅NO₂ . The theoretical elemental composition is calculated as follows:

  • Molecular Weight: 181.23 g/mol

  • Carbon (C): (10 * 12.011) / 181.23 = 66.27%

  • Hydrogen (H): (15 * 1.008) / 181.23 = 8.32%

  • Nitrogen (N): (1 * 14.007) / 181.23 = 7.73%

The experimental data from the CHN analyzer is then compared directly to these theoretical values.

ElementTheoretical %Experimental % (Example)DeviationPass/Fail (±0.4%)
Carbon (C)66.2766.15-0.12Pass
Hydrogen (H)8.328.41+0.09Pass
Nitrogen (N)7.737.68-0.05Pass
Troubleshooting Deviations

If the experimental values fall outside the ±0.4% acceptance window, a logical investigation is required.

cluster_causes Potential Causes cluster_signatures Symptomatic Data Signature cluster_actions Corrective Actions start Elemental Analysis Fails (Deviation > 0.4%) solvent Residual Solvent (e.g., H₂O, EtOAc) start->solvent sm Starting Material (Isovanillin) start->sm inorganic Inorganic Salts (from Workup) start->inorganic side_product Side Product (e.g., N-oxide) start->side_product solvent_sig High %H, Deviant %C solvent->solvent_sig sm_sig Low %H, Low %N sm->sm_sig inorganic_sig All %C, %H, %N are low inorganic->inorganic_sig side_product_sig Specific deviation based on impurity structure side_product->side_product_sig dry Re-dry sample under high vacuum solvent_sig->dry repurify Re-purify via chromatography sm_sig->repurify reworkup Re-evaluate workup procedure inorganic_sig->reworkup characterize Characterize impurity (NMR, MS) side_product_sig->characterize

Caption: Logic for troubleshooting failed elemental analysis.

Comparison with Alternative Validation Techniques

While elemental analysis is a powerful tool for determining bulk purity and elemental composition, it provides no direct structural information. It is most effective when used as part of a suite of analytical methods.

FeatureElemental Analysis (CHN)High-Resolution Mass Spec (HRMS)Nuclear Magnetic Resonance (NMR)
Primary Purpose Confirms elemental composition and bulk purity.Confirms molecular formula via highly accurate mass.Elucidates molecular structure and assesses purity.
Information Provided %C, %H, %NExact mass-to-charge ratio (m/z).Chemical environment of atoms (¹H, ¹³C), connectivity.
Key Strength Gold standard for quantitative purity assessment.Unambiguous molecular formula determination.Definitive structural confirmation.
Key Limitation No structural information; sensitive to non-volatile impurities.Provides little information on purity (unless coupled with LC).Less quantitative for purity unless internal standards are used.
Sample Requirement 2-3 mg, solid or non-volatile oil, must be very pure and dry.<1 mg, soluble.5-10 mg, soluble.

Expert Insight: No single technique is sufficient for complete validation. A standard characterization package for a novel compound like Dimethyl(3-hydroxy-4-methoxybenzyl)amine should ideally include:

  • NMR (¹H and ¹³C): To confirm the carbon-hydrogen framework and prove the structure is correct. The absence of significant impurity peaks provides strong evidence of purity.

  • HRMS: To confirm that the synthesized molecule has the correct molecular formula, corroborating the NMR data.

  • Elemental Analysis: To prove that a representative bulk sample has the correct elemental ratio, confirming that the data from NMR and MS is not from a co-eluting impurity and that the sample is free of non-NMR-active impurities (like inorganic salts) and residual solvents.

Conclusion

Validating the synthesis of a target molecule such as Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a multi-faceted process that underpins the reliability of all subsequent research. Elemental analysis serves as an indispensable tool in this workflow, offering a robust, quantitative assessment of a compound's elemental composition and bulk purity. Its results, when interpreted correctly and within the context of potential contaminants, provide a clear pass/fail criterion based on the widely accepted ±0.4% deviation standard. However, its true power is realized when it is used not in isolation, but in concert with spectroscopic techniques like NMR and HRMS. This integrated approach, combining structural elucidation with quantitative elemental verification, constitutes a self-validating system that ensures the highest degree of scientific integrity for drug development professionals.

References

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Reddit. (2022). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Infinitia Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

Sources

Comparative

Reference Standards for Dimethyl(3-hydroxy-4-methoxybenzyl)amine: Qualification &amp; Quality Control

Executive Summary Dimethyl(3-hydroxy-4-methoxybenzyl)amine (often referred to as N,N-Dimethylisovanillylamine) is a niche phenolic amine, typically encountered as a pharmaceutical intermediate, a degradation product of s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl(3-hydroxy-4-methoxybenzyl)amine (often referred to as N,N-Dimethylisovanillylamine) is a niche phenolic amine, typically encountered as a pharmaceutical intermediate, a degradation product of specific benzylamine-class drugs, or a metabolite in capsaicinoid chemistry.[]

Unlike common pharmacopeial standards (e.g., USP/EP), this compound lacks a widely available "Gold Standard" monograph. Therefore, researchers must often rely on primary qualification of in-house synthesized materials or custom-synthesized standards .[]

This guide outlines the critical quality control (QC) framework required to validate this reference standard, focusing on the specific challenge of distinguishing it from its regioisomer, the vanillyl derivative (4-hydroxy-3-methoxy).

Part 1: Chemical Identity & Structural Differentiation

The primary challenge in qualifying this standard is regioisomerism .[] The target compound is the isovanillyl derivative, but the vanillyl derivative (N,N-Dimethyl-4-hydroxy-3-methoxybenzylamine) is a common impurity or alternative synthesis product with identical molecular weight (


 g/mol  for free base).[]
Structural Specifications
FeatureTarget CompoundCritical Isomer (Impurity)
Common Name N,N-DimethylisovanillylamineN,N-Dimethylvanillylamine
IUPAC Name 4-((dimethylamino)methyl)-2-methoxyphenol4-((dimethylamino)methyl)-2-methoxyphenol (isomer)
Substituents 3-OH, 4-OMe 4-OH, 3-OMe
CAS (Generic) Niche/Non-indexedNiche/Non-indexed
Critical Risk Co-elution in HPLC; Identical MS fragmentation patterns.[][2]False positive in potency assays.[]
Definitive Characterization Protocol

To certify a batch as a Primary Reference Standard, you cannot rely solely on Mass Spectrometry. You must use Nuclear Magnetic Resonance (NMR) to confirm the position of the methoxy group relative to the hydroxyl.

The NOESY Experiment (Nuclear Overhauser Effect Spectroscopy):

  • Target (3-OH, 4-OMe): The Methoxy protons (Pos 4) will show a strong NOE correlation with the aromatic proton at Position 5 , but weak or no correlation with the proton at Position 2 (which is flanked by the alkyl chain and the OH).[]

  • Isomer (4-OH, 3-OMe): The Methoxy protons (Pos 3) will show a strong NOE correlation with the aromatic proton at Position 2 .[]

Part 2: Purity & Impurity Profiling (HPLC-UV/MS)

Phenolic amines are prone to oxidation (quinoid formation) and tailing on silica columns due to the basic amine interacting with residual silanols.[]

Validated HPLC Method Parameters

This method is designed to separate the target from its vanillyl isomer and the primary amine precursor (3-hydroxy-4-methoxybenzylamine).[]

ParameterSpecificationRationale
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µmEnd-capping reduces amine tailing; C18 provides hydrophobic selectivity.[]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)Low pH ensures the amine is fully protonated (

), improving peak shape.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[]
Gradient 5% B to 40% B over 15 min; Hold 2 min.Shallow gradient required to separate regioisomers.[]
Flow Rate 1.0 mL/minStandard flow for pressure stability.[]
Detection UV @ 280 nm (Phenolic absorption)Max sensitivity for the aromatic ring.[]
Column Temp 30°CControls viscosity and retention reproducibility.[]
Impurity Origin Map

Understanding where impurities come from is vital for setting specifications.[]

ImpurityMap Isovanillin Isovanillin (Starting Material) Imine Intermediate Imine Isovanillin->Imine Reductive Amination ImpurityA Impurity A: Unreacted Isovanillin Isovanillin->ImpurityA Residual Dimethylamine Dimethylamine Dimethylamine->Imine Target Dimethyl(3-hydroxy-4-methoxybenzyl)amine (Target Standard) Imine->Target Reduction (NaBH4) ImpurityB Impurity B: Bis-benzylamine dimer Target->ImpurityB Over-reaction/Dimerization ImpurityC Impurity C: N-Methyl derivative (Incomplete methylation) Target->ImpurityC Degradation/Impurity

Caption: Synthesis pathway and potential impurity origins for Dimethyl(3-hydroxy-4-methoxybenzyl)amine.

Part 3: Potency Assignment (qNMR vs. Mass Balance)

Since no USP standard exists, you must assign potency (Assay %) to your reference material.[]

Method A: Mass Balance (Traditional)

[]
  • Pros: Uses data already gathered for purity.

  • Cons: Errors in water content (Karl Fischer) or inorganic ash propagate directly to the potency value.[] Phenolic amines are often hygroscopic HCl salts, making water determination variable.[]

Method B: Quantitative NMR (qNMR) - Recommended

qNMR is the superior method for primary standard qualification.[]

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).[]

  • Solvent: D2O or DMSO-d6.

  • Protocol: Weigh 10-15 mg of sample and internal standard accurately. Integrate the N-Methyl singlet (approx 2.2 ppm) against the internal standard signal.[]

  • Accuracy: Typically ±0.5% if performed correctly.[]

Part 4: Comparative Analysis of Reference Options

When sourcing this standard, researchers typically face three options. This comparison evaluates them based on Compliance Risk and Scientific Integrity .

Option 1: Commercial Custom Synthesis (CRO)[1]
  • Description: A chemical synthesis lab produces the material and provides a Certificate of Analysis (CoA).

  • Pros: Saves internal time; usually high chemical purity (>98%).[]

  • Cons: Blind Spot Risk. CROs often use generic HPLC methods.[] They may not test for the specific regioisomer (Vanillyl) unless explicitly requested.[]

  • Verdict: Acceptable only if the CoA includes specific isomer identification (NOE NMR) and qNMR assay.

Option 2: In-House Synthesis & Qualification (Primary Standard)[1]
  • Description: You synthesize the compound (reductive amination of isovanillin) and fully characterize it using the protocols above.

  • Pros: Complete control over the "Chain of Custody." You know exactly what precursors were used, eliminating "ghost" impurity risks.

  • Cons: Resource intensive (requires NMR, KF, GC-HS, HPLC).[]

  • Verdict: The Gold Standard. Required for GMP release testing or late-stage clinical assays.[]

Option 3: Surrogate Standard (Parent Amine)[1]
  • Description: Using commercially available 3-Hydroxy-4-methoxybenzylamine (primary amine) and applying a Relative Response Factor (RRF).[]

  • Pros: Cheap, readily available.[]

  • Cons: High error margin. The UV extinction coefficient (

    
    ) changes significantly upon dimethylation of the amine, altering the 
    
    
    
    absorption.
  • Verdict: Not Recommended for quantitative work.[] Acceptable only for qualitative retention time marking.

Part 5: Handling & Stability Protocol

Phenolic amines are sensitive.[] Follow this "Self-Validating" storage protocol:

  • Salt Form: Always store as the Hydrochloride (HCl) salt . The free base is an oil that oxidizes rapidly (turning brown/pink).[]

  • Conditions: Store at -20°C, desiccated, under Argon/Nitrogen.

  • Visual Check: Any pink coloration indicates quinone formation (oxidation).[] Discard immediately.

Qualification Workflow Diagram

QCWorkflow Raw Crude Material (Synthesized) Identity Identity Check 1. H-NMR (Structure) 2. NOE (Isomer Confirm) 3. IR/MS Raw->Identity Identity->Raw Fail: Re-purify Purity Purity Check 1. HPLC (Organic Imp.) 2. KF (Water) 3. ROI (Inorganics) Identity->Purity If Pass Potency Potency Assignment qNMR (vs NIST Std) Purity->Potency If >98% Release Release as Primary Reference Std Potency->Release

Caption: Step-by-step qualification workflow for establishing a primary reference standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[] (2005).[][3][4] Guidelines for validating the HPLC method specificity and linearity. [Link]

  • Pauli, G. F., et al. The importance of quantitative NMR in natural product research. Journal of Natural Products (2012).[] Establishes qNMR as a primary ratio method for purity assignment.[] [Link]

  • PubChem. Compound Summary: 3-Hydroxy-4-methoxybenzylamine (Parent Amine).[] National Library of Medicine.[] Used for structural comparison and precursor identification.[] [Link][][5]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Core Directive & Risk Profile Executive Summary: Dimethyl(3-hydroxy-4-methoxybenzyl)amine (structurally related to N,N-Dimethylbenzylamine and Vanilloids) presents a dual-hazard profile: Corrosivity/Severe Irritation typ...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Profile

Executive Summary: Dimethyl(3-hydroxy-4-methoxybenzyl)amine (structurally related to N,N-Dimethylbenzylamine and Vanilloids) presents a dual-hazard profile: Corrosivity/Severe Irritation typical of tertiary benzylic amines and Systemic Toxicity potential associated with phenolic absorption.[1][2][3]

Because specific toxicological data for this exact derivative is often limited compared to its parent compounds, this protocol utilizes a "Read-Across" Safety Strategy .[1][2][3] We adopt the rigorous handling standards of N,N-Dimethylbenzylamine (CAS 103-83-3) and 3-Hydroxy-4-methoxybenzylamine HCl to ensure maximum personnel protection.[1][2][3]

Chemical Identity & Hazard Classification[1][2][3][4]
  • Chemical Structure: A vanillyl core (3-hydroxy-4-methoxy) functionalized with a dimethylaminomethyl group.[1][2][3]

  • Physical State:

    • Free Base:[1][2] Likely a viscous liquid or low-melting solid.[1][3] High Risk: Corrosive, potential volatility.[2][3][4]

    • Hydrochloride Salt: Crystalline solid.[1][3] Moderate Risk: Severe Irritant, inhalation hazard (dust).[2][3]

Critical Hazards (GHS Derived/Inferred):

  • Skin Corrosion/Irritation: Category 1B (Free Base) or Category 2 (Salt).[1][2][3]

  • Serious Eye Damage: Category 1 (Irreversible damage risk).[1][2][3]

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[1][2][3]

  • Sensitization: Potential skin sensitizer (phenolic moiety).[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all handling operations. Do not rely on standard "lab basics"; this compound requires specific barrier protection against amine permeation.[1][3]

PPE Selection Table
Protection ZoneEquipment StandardTechnical Justification
Ocular/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient .[1][2][3] Amines can cause corneal edema ("blue haze") and permanent opacity.[1][2][3]
Face (Secondary) 8-inch Face Shield Required when handling >50 mL of liquid free base or during synthesis workup to prevent splash burns.[1][2][3]
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield) Tertiary amines can permeate thin nitrile rapidly.[1][2][3] Laminate is required for prolonged contact or spill cleanup.[1][3]
Dermal (Body) Tyvek® Lab Coat or ApronCotton absorbs amines, keeping the corrosive agent against the skin.[1][2][3] Impervious aprons prevent this "wicking" effect.[1][3]
Respiratory Fume Hood (Primary)Respirator (Secondary)Primary: Handle only in a certified fume hood.Secondary: Full-face respirator with Organic Vapor/P100 cartridges if hood containment is breached.[1][2][3]

Operational Protocols

A. Decision Logic: Handling Workflow

This diagram outlines the safety logic based on the physical form of the compound.

G Start Identify Chemical Form Form_Liquid Liquid (Free Base) High Volatility/Corrosivity Start->Form_Liquid Form_Solid Solid (Salt/Crystal) Dust/Inhalation Hazard Start->Form_Solid PPE_Liquid PPE: Splash Goggles + Face Shield Gloves: Laminate/Thick Nitrile Form_Liquid->PPE_Liquid PPE_Solid PPE: Safety Goggles Gloves: Double Nitrile Form_Solid->PPE_Solid Control_Liquid Engineering Control: Fume Hood REQUIRED (Sash at <18 inches) PPE_Liquid->Control_Liquid Control_Solid Engineering Control: Powder Hood or Static-Dissipative Weighing PPE_Solid->Control_Solid Action_Dissolve Dissolution Step (Exotherm Risk) Control_Liquid->Action_Dissolve Control_Solid->Action_Dissolve

Figure 1: Decision tree for selecting PPE and engineering controls based on the physical state of Dimethyl(3-hydroxy-4-methoxybenzyl)amine.[1][2][3]

B. Handling Procedures
1. Weighing & Transfer (Solid/Salt Form)[2]
  • Static Hazard: Fine amine salts are often static-prone and "fly."[1][2][3] Use an antistatic gun or ionizing blower if available.[1]

  • Containment: Weigh inside a fume hood or a powder containment enclosure .[1][2][3] Do not weigh on an open benchtop.

  • Technique: Use a disposable antistatic weighing boat.[1][2][3] After transfer, wipe the balance area with a wet paper towel (water/ethanol) immediately to capture invisible dust.[2]

2. Liquid Handling (Free Base)
  • Syringe Transfer: For volumes <10 mL, use a glass syringe with a Luer-lock needle.[1][2][3] Avoid pouring.

  • Cannula Transfer: For volumes >50 mL, use positive pressure cannula transfer to avoid exposure to vapors.[2][3]

  • Vapor Trap: If using a vacuum line (e.g., for distillation), ensure a cold trap (dry ice/acetone) is used to protect the pump and exhaust system from corrosive amine vapors.[2]

3. Dissolution (Exotherm Warning)
  • Caution: Dissolving free-base amines in acid or mixing with anhydrides can be exothermic .[1][2][3]

  • Protocol: Add the solvent slowly to the amine (or vice versa depending on specific reaction kinetics) with stirring. Cool the receiving vessel in an ice bath if the scale exceeds 5 grams.

Emergency Response & Disposal

Exposure Response[2][3][6][7][8]
  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[1][3][5][6]

    • Wash: Use soap and water; do not use alcohol (it may increase absorption).[1][2][3]

    • Alert: Seek medical attention. Mention "Phenolic Amine" exposure.

  • Eye Contact:

    • Flush: Use eyewash station for minimum 15 minutes .[1][2][3][5][6] Hold eyelids open.

    • Medical: Transport to ER immediately. Ocular tissue damage can be delayed.[1][3]

Spill Management
  • Small Spill (<10 g/mL):

    • Evacuate immediate area.[1][3][7][5][6][8]

    • Wear Laminate/Silver Shield gloves.[1][3]

    • Absorb with vermiculite or a commercial amine neutralizer .[1][2][3]

    • Double-bag in heavy-duty hazardous waste bags.

  • Decontamination: Wipe surface with dilute (5%) acetic acid or citric acid to neutralize amine residues, followed by water.[2][3]

Disposal Protocol
  • Classification: Hazardous Organic Waste (Basic/Corrosive).[1][2][3]

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides.[1][2][3] Violent reaction will occur.

  • Labeling: Clearly label as "Contains Dimethyl(3-hydroxy-4-methoxybenzyl)amine – Corrosive/Toxic."

References

  • PubChem. Compound Summary: 4-Methoxy-N,N-dimethylbenzylamine (Structural Analog).[1][2][3] National Library of Medicine.[1][3] [Link][2]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzyldimethylamine.[1][2][3] [Link][1][2]

Sources

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